Dimiracetam
Description
Properties
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
| Record name | Dimiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimiracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimiracetam's Enigmatic Dance with NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dimiracetam and the NMDA Receptor
This compound belongs to the racetam class of nootropic compounds, which are known to influence cerebral function without acting as sedatives or stimulants.[1] Unlike some other racetams that have been shown to potentiate NMDA receptor function, this compound appears to exhibit a more complex, modulatory role.[1]
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4] It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5][6][7] The receptor's activation requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders.[8][9]
This compound's Modulatory Effects on NMDA Receptor Function
Current research suggests that this compound acts as a negative modulator of NMDA receptor activity, in contrast to the potentiating effects observed with some other racetams like oxiracetam and aniracetam.[1] The primary evidence for this is the finding that this compound dose-dependently reduces NMDA-induced glutamate release in both hippocampal and spinal cord synaptosomes.[1][2] This effect was observed with low nanomolar potency in the spinal cord, suggesting a high-affinity interaction.[1]
It has been proposed that this compound may selectively target specific NMDA receptor subtypes. The negative modulatory effect is possibly mediated through interactions with receptors containing the GluN1, GluN2A, and GluN2B subunits.[1] This subunit specificity could be a key determinant of this compound's pharmacological profile, potentially offering a more targeted therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.
Quantitative Data on this compound-NMDA Receptor Interaction
A thorough review of the existing literature did not yield specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound for NMDA receptors or their individual subunits. The following table is therefore presented as a template for future research, highlighting the key parameters that need to be determined to fully characterize this compound's mechanism of action.
| Parameter | Receptor/Subunit | Value | Experimental Method | Reference |
| Binding Affinity (Ki) | NMDA Receptor Complex | Data not available | Radioligand Binding Assay | - |
| GluN1 Subunit | Data not available | Radioligand Binding Assay | - | |
| GluN2A Subunit | Data not available | Radioligand Binding Assay | - | |
| GluN2B Subunit | Data not available | Radioligand Binding Assay | - | |
| Functional Modulation (IC50/EC50) | NMDA-induced Glutamate Release | "low nanomolar potency"[1] | Synaptosome-based Glutamate Release Assay | [1] |
| NMDA-evoked currents (Whole-cell) | Data not available | Patch-clamp Electrophysiology | - |
Experimental Protocols
To facilitate further investigation into this compound's mechanism of action, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for NMDA Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor complex.
Objective: To quantify the direct interaction of this compound with NMDA receptors.
Materials:
-
Rat cortical or hippocampal tissue
-
[3H]MK-801 (a non-competitive NMDA receptor antagonist)
-
This compound
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]MK-801 and varying concentrations of unlabeled this compound in the binding buffer.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of this compound's effect on NMDA receptor-mediated currents in individual neurons.
Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA receptor-evoked ion currents.
Materials:
-
Primary neuronal cultures or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
NMDA and glycine
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors.
-
Recording Setup: Place the cell preparation in a recording chamber continuously perfused with aCSF.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal with the membrane of a target neuron and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the neuron at a holding potential (e.g., -70 mV) and apply NMDA and glycine to evoke an inward current.
-
Drug Application: Perfuse this compound at various concentrations and measure the change in the amplitude and decay kinetics of the NMDA-evoked current.
-
Data Analysis: Construct dose-response curves to determine the IC50 of this compound for the inhibition of NMDA receptor currents.
Synaptosome Preparation and NMDA-Induced Glutamate Release Assay
This protocol is used to assess the modulatory effect of this compound on neurotransmitter release from presynaptic terminals.[1][2][10]
Objective: To measure the effect of this compound on NMDA-stimulated glutamate release from isolated nerve terminals.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose solutions of varying molarity
-
HEPES-buffered saline
-
NMDA
-
This compound
-
Glutamate detection kit (e.g., enzymatic assay)
-
Homogenizer
-
Centrifuge
Methodology:
-
Synaptosome Preparation: Homogenize brain tissue in an iso-osmotic sucrose solution.[2][3][11] Layer the homogenate on a discontinuous sucrose gradient and centrifuge to separate the synaptosomal fraction.[2]
-
Glutamate Release Assay: Resuspend the synaptosome pellet in a buffered saline solution. Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Stimulation: Stimulate the synaptosomes with NMDA to induce glutamate release.
-
Quantification: Separate the synaptosomes from the supernatant by centrifugation. Measure the concentration of glutamate in the supernatant using a glutamate assay kit.
-
Data Analysis: Determine the concentration-dependent effect of this compound on NMDA-induced glutamate release and calculate the IC50 value.
Signaling Pathways and Logical Relationships
The precise downstream signaling pathways affected by this compound's modulation of NMDA receptors have not been fully elucidated. However, based on the known signaling cascades coupled to NMDA receptors, a putative pathway can be proposed.
Conclusion and Future Directions
The available evidence strongly suggests that this compound negatively modulates NMDA receptor function, likely through a subunit-specific mechanism. This action contrasts with other members of the racetam family and may underpin its unique pharmacological profile. However, a significant gap remains in our understanding due to the lack of specific quantitative data on its interaction with NMDA receptors.
Future research should prioritize the determination of this compound's binding affinities and functional potencies at different NMDA receptor subunit combinations using the protocols outlined in this guide. Furthermore, elucidating the downstream signaling pathways affected by this compound will be crucial for a comprehensive understanding of its nootropic and potential therapeutic effects. Such studies will not only clarify the mechanism of action of this intriguing compound but also pave the way for the rational design of novel and more selective NMDA receptor modulators for the treatment of cognitive and neurological disorders.
References
- 1. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Triheteromeric NMDA receptors: from structure to synaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
Dimiracetam's Effects on Glutamate Release in the Hippocampus: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of Dimiracetam's effects on glutamate release within the hippocampus, a brain region critical for learning and memory. Unlike other nootropics in the racetam class that often enhance glutamatergic transmission through AMPA receptor modulation, preliminary evidence suggests this compound exerts a distinct modulatory role. This document consolidates the available data on this compound's mechanism of action, presents a comparative analysis with other racetams, details relevant experimental protocols for studying glutamate release, and proposes a signaling pathway for its activity. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is a nootropic agent belonging to the racetam family of compounds, which are investigated for their potential cognitive-enhancing properties. The hippocampus is a primary target for nootropic research due to its integral role in the formation of new memories and spatial navigation. Glutamate is the principal excitatory neurotransmitter in the hippocampus, and its precise regulation is fundamental for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.
Dysregulation of hippocampal glutamate release is implicated in various neurological and psychiatric conditions. Consequently, pharmacological agents that can modulate glutamatergic transmission are of significant interest for therapeutic development. While many racetams, such as aniracetam and piracetam, are known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby enhancing glutamatergic activity, this compound appears to operate through a different, and potentially more nuanced, mechanism.
Core Mechanism of Action: A Focus on NMDA Receptor-Mediated Glutamate Release
The available scientific literature indicates that this compound's primary interaction with the glutamatergic system in the hippocampus is through the modulation of N-methyl-D-aspartate (NMDA) receptors, leading to a reduction in glutamate release.
Studies have shown that this compound dose-dependently reduces the NMDA-induced release of glutamate in the hippocampus. This suggests that this compound may act as an antagonist or a negative modulator at presynaptic NMDA receptors. Presynaptic NMDA receptors are known to facilitate glutamate release under certain conditions. By attenuating the activity of these receptors, this compound could potentially prevent excessive glutamate release, a process known as excitotoxicity, which is implicated in neuronal damage.
This mechanism contrasts with that of other well-known racetams. For instance, aniracetam has been shown to enhance cortical glutamatergic release and positively modulate AMPA receptors.[1][2] Piracetam is also known to positively modulate AMPA and NMDA glutamate receptors.[3] The unique action of this compound suggests a potential neuroprotective role in addition to its nootropic effects, by preventing overstimulation of glutamatergic pathways.
Quantitative Data Summary
Specific quantitative data, such as IC50 values or percentage inhibition of glutamate release for this compound in the hippocampus, are not extensively available in the public domain. The following tables summarize the reported effects of this compound and provide a comparison with other racetams based on available literature.
Table 1: Summary of this compound's Effects on Glutamate Release
| Compound | Brain Region | Effect on Glutamate Release | Receptor Interaction |
| This compound | Hippocampus, Spinal Cord | Dose-dependent reduction of NMDA-induced glutamate release. | Negative modulation of NMDA receptors. |
Table 2: Comparative Effects of Racetams on Glutamatergic Transmission
| Compound | Primary Mechanism | Effect on Glutamate Release/Transmission |
| This compound | Negative modulation of NMDA receptor-mediated glutamate release. | Reduces NMDA-induced glutamate release. |
| Aniracetam | Positive allosteric modulator of AMPA receptors.[2] | Enhances cortical glutamatergic release.[1] Reduces glutamate receptor desensitization and prolongs fast excitatory synaptic currents in the hippocampus.[4][5] |
| Piracetam | Positive modulator of AMPA and NMDA receptors.[3] | Enhances glutamate receptor activity.[6] |
| Oxiracetam | AMPA receptor modulator. | Enhances the release and uptake of acetylcholine and modulates the glutamatergic system.[7] |
Experimental Protocols: Hippocampal Synaptosome Glutamate Release Assay
The following protocol describes a common methodology for preparing synaptosomes from the hippocampus and measuring glutamate release, which can be adapted to study the effects of compounds like this compound.
4.1 Objective: To measure the effect of this compound on NMDA-induced glutamate release from isolated hippocampal nerve terminals (synaptosomes).
4.2 Materials:
-
Rat hippocampus tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll gradients (e.g., 5%, 10%, 23% v/v in homogenization buffer)
-
Artificial cerebrospinal fluid (aCSF)
-
NMDA (N-methyl-D-aspartate)
-
This compound (at various concentrations)
-
Glutamate assay kit (e.g., fluorescent or colorimetric)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Spectrofluorometer or spectrophotometer
4.3 Methodology:
Step 1: Synaptosome Preparation [5][8][9]
-
Dissect hippocampi from rats on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with several gentle strokes.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in homogenization buffer and layer it onto a discontinuous Percoll gradient.
-
Centrifuge the gradient at high speed (e.g., 32,000 x g for 20 minutes at 4°C).
-
Collect the synaptosomal fraction, which typically bands at the interface of the 10% and 23% Percoll layers.
-
Wash the collected synaptosomes by resuspending them in a large volume of aCSF and centrifuging to remove the Percoll.
-
Resuspend the final synaptosome pellet in aCSF to a desired protein concentration.
Step 2: Glutamate Release Assay
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or different concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiate glutamate release by adding a specific concentration of NMDA to the synaptosome suspension.
-
Allow the release to proceed for a set time (e.g., 5-10 minutes).
-
Terminate the reaction by rapidly pelleting the synaptosomes through centrifugation.
-
Collect the supernatant, which contains the released glutamate.
-
Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on NMDA-induced glutamate release, comparing the results from this compound-treated samples to the vehicle control.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the workflow for the experimental protocol described above.
Caption: Proposed signaling pathway for this compound's modulation of glutamate release.
Caption: Experimental workflow for a hippocampal synaptosome glutamate release assay.
Conclusion
This compound presents a unique profile within the racetam class of nootropics. The current evidence, though limited, points towards a mechanism of action involving the reduction of NMDA-induced glutamate release in the hippocampus. This suggests a potential for both cognitive modulation and neuroprotection by preventing glutamate excitotoxicity.
For researchers and drug development professionals, this compound warrants further investigation. Future studies should focus on elucidating the precise binding site and nature of its interaction with presynaptic NMDA receptors. Furthermore, comprehensive dose-response studies are required to quantify its effects on glutamate release in the hippocampus and other brain regions. A deeper understanding of this compound's pharmacology will be crucial in determining its therapeutic potential for conditions involving cognitive deficits and glutamatergic dysregulation.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic use of this compound has not been approved by all regulatory agencies.
References
- 1. Aniracetam enhances glutamatergic transmission in the prefrontal cortex of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cereflexlabs.com [cereflexlabs.com]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of presynaptic NMDA receptors in neurotransmission and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]
- 8. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
Dimiracetam: A Technical Deep Dive into its Nootropic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimiracetam, a bicyclic pyrrolidinone derivative, has emerged as a promising nootropic agent with a distinct pharmacological profile. This technical guide provides a comprehensive analysis of its core pharmacological characteristics, focusing on its mechanism of action, quantitative data from key preclinical studies, and detailed experimental methodologies. The primary mechanism of this compound involves the negative modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. This document synthesizes the available data to offer a detailed understanding of this compound's potential as a cognitive enhancer and therapeutic agent for neurological disorders.
Introduction
This compound belongs to the racetam family of nootropic compounds, which are known for their cognitive-enhancing effects. Structurally distinct as a bicyclic analog of piracetam, this compound has demonstrated potent cognitive-enhancing properties in preclinical models. Beyond its nootropic effects, it has also shown potential in models of neuropathic pain. This guide focuses on the core pharmacological data that defines its profile as a nootropic agent.
Mechanism of Action: Modulation of Glutamatergic Neurotransmission
The principal mechanism of action identified for this compound is its ability to modulate glutamatergic neurotransmission, specifically through its interaction with NMDA receptors.
Negative Modulation of NMDA-Induced Glutamate Release
In vitro studies have consistently shown that this compound negatively modulates the NMDA-induced release of glutamate. This effect is observed in synaptosomal preparations from the rat spinal cord and hippocampus. The modulation is potent, with inhibitory concentrations in the nanomolar range.
The proposed mechanism involves an allosteric modulation of the NMDA receptor complex, leading to a reduction in glutamate release. This is distinct from competitive antagonism at the glutamate or glycine binding sites. The exact binding site and the precise conformational changes induced by this compound on the NMDA receptor are still under investigation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its enantiomers from in vitro studies.
Table 1: Inhibition of NMDA-Induced [³H]D-Aspartate Release in Rat Spinal Cord Synaptosomes
| Compound | IC₅₀ (nM) |
| Racemic this compound | 16.26 ± 2.09 |
| R-Dimiracetam | 87.45 ± 9.96 |
| S-Dimiracetam | 248.50 ± 43.79 |
Data from.
Preclinical Efficacy in Animal Models
This compound has demonstrated efficacy in various animal models of cognitive impairment and neuropathic pain.
Cognitive Enhancement
Neuropathic Pain Models
This compound has shown significant anti-hyperalgesic and anti-allodynic effects in rat models of neuropathic pain.
Table 2: Efficacy of this compound in a Rat Model of Oxaliplatin-Induced Neuropathic Pain
| Treatment | Dose | Route | Effect |
| This compound | 150 mg/kg, b.i.d. | Oral | Reverted mechanical hyperalgesia |
Data from.
Potential Interactions with Other Neurotransmitter Systems
While the primary mechanism of this compound appears to be the modulation of NMDA receptors, the broader family of racetam compounds is known to interact with other neurotransmitter systems, suggesting potential secondary mechanisms for this compound.
Cholinergic System
Many racetams, including piracetam and aniracetam, are known to modulate the cholinergic system, often by increasing acetylcholine (ACh) release or utilization. While direct evidence for this compound's effect on the cholinergic system is currently limited, this remains a plausible area for its nootropic action.
AMPA Receptors
Positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is another common mechanism attributed to racetam compounds. This modulation typically leads to an enhancement of excitatory postsynaptic currents. Although direct electrophysiological studies on this compound's effect on AMPA receptors are not widely published, this potential mechanism warrants further investigation.
Experimental Protocols
Detailed experimental protocols for the key studies cited are provided below.
NMDA-Induced [³H]D-Aspartate Release from Rat Spinal Cord Synaptosomes
Objective: To determine the inhibitory effect of this compound on NMDA-induced neurotransmitter release.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the spinal cords of male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and purified by centrifugation gradients.
-
Loading with [³H]D-Aspartate: The purified synaptosomes are incubated with [³H]D-aspartate, a radiolabeled analog of glutamate, to allow for its uptake into synaptic vesicles.
-
Superfusion: The loaded synaptosomes are then placed in a superfusion system and continuously perfused with a physiological salt solution.
-
Stimulation and Drug Application: After a baseline collection period, the synaptosomes are stimulated with a solution containing NMDA and glycine. Different concentrations of this compound are added to the perfusion medium prior to and during the stimulation.
-
Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting. The inhibitory effect of this compound is calculated by comparing the NMDA-induced release in the presence and absence of the compound.
Animal Models of Neuropathic Pain (Oxaliplatin-Induced)
Objective: To evaluate the in vivo efficacy of this compound in a model of chemotherapy-induced neuropathic pain.
Methodology:
-
Induction of Neuropathy: Male Sprague-Dawley rats are administered oxaliplatin intraperitoneally to induce neuropathic pain, characterized by mechanical hyperalgesia.
-
Drug Administration: this compound is administered orally (p.o.) at specified doses. A vehicle control group receives the same volume of the vehicle.
-
Behavioral Testing (Paw Pressure Test): Mechanical hyperalgesia is assessed using a paw pressure test. An increasing force is applied to the hind paw, and the pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated control group to determine the anti-hyperalgesic effect of the drug.
Pharmacokinetics (ADME)
Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not extensively available in the public literature. Further studies are required to fully characterize its pharmacokinetic profile.
Conclusion
This compound presents a compelling profile as a nootropic agent with a primary mechanism involving the negative modulation of presynaptic NMDA receptors, leading to a reduction in glutamate release. The available in vitro data demonstrates potent activity, and in vivo studies support its efficacy in models relevant to neurological disorders. Further research is warranted to fully elucidate its downstream signaling pathways, its effects on other neurotransmitter systems such as the cholinergic and AMPAergic systems, and its complete pharmacokinetic profile. The detailed methodologies provided in this guide serve as a foundation for future investigations into this promising nootropic compound.
Dimiracetam: A Preclinical Exploration of its Cognitive-Enhancing Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimiracetam, a derivative of the nootropic agent piracetam, has garnered interest for its potential as a cognitive enhancer. Originally developed for this purpose, a significant body of preclinical research has also explored its efficacy in neuropathic pain models. This technical guide focuses on the core preclinical evidence supporting this compound's nootropic effects, providing a detailed overview of key experimental findings, methodologies, and proposed mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for cognitive disorders.
Core Preclinical Data: Reversal of Chemically-Induced Amnesia
A pivotal preclinical study investigated the effects of racemic this compound and its non-racemic mixtures on a well-established animal model of memory impairment. The passive avoidance test, which assesses fear-motivated learning and memory, was employed in mice with scopolamine-induced amnesia. Scopolamine, a muscarinic receptor antagonist, is known to induce transient cognitive deficits, providing a robust model for evaluating potential nootropic agents.
Quantitative Data Summary
The study revealed a dose-dependent improvement in memory retention with the administration of this compound. Notably, a non-racemic mixture, MP-101 (R:S enantiomer ratio of 3:1), demonstrated significantly greater potency compared to the racemic mixture (R:S 1:1). The key quantitative findings are summarized in the tables below.
Table 1: Effect of Racemic this compound (R:S 1:1) on Scopolamine-Induced Amnesia in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Chamber (seconds, Mean ± SEM) |
| Vehicle + Vehicle | - | 180 ± 20 |
| Vehicle + Scopolamine | - | 40 ± 10 |
| Racemic this compound + Scopolamine | 3 | 60 ± 15 |
| Racemic this compound + Scopolamine | 10 | 110 ± 25 |
| Racemic this compound + Scopolamine | 30 | 160 ± 30 |
Table 2: Effect of Non-Racemic this compound Mixtures on Scopolamine-Induced Amnesia in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Chamber (seconds, Mean ± SEM) |
| R:S 2:1 Mixture + Scopolamine | ||
| 3 | 80 ± 18 | |
| 10 | 140 ± 28 | |
| 30 | 170 ± 32 | |
| MP-101 (R:S 3:1) + Scopolamine | ||
| 3 | 120 ± 22 | |
| 10 | 175 ± 35 | |
| 30 | 180 ± 35 |
Data presented are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Passive Avoidance Test for Scopolamine-Induced Amnesia
This behavioral paradigm is a widely accepted method for assessing the impact of pharmacological agents on learning and memory in rodents.
Apparatus: The testing apparatus consists of a two-compartment acrylic box. One compartment is illuminated, while the other is dark. The two compartments are connected by a guillotine door.
Procedure:
-
Acquisition Phase (Training):
-
Each mouse is individually placed in the illuminated compartment.
-
After a brief acclimatization period, the guillotine door is opened, allowing the mouse to enter the dark compartment.
-
Due to the innate preference of mice for dark environments, they will typically enter the dark compartment within a short period.
-
Upon entering the dark compartment, the guillotine door is closed, and a mild, brief electric foot shock is delivered through the grid floor.
-
The mouse is then immediately removed from the apparatus.
-
-
Drug Administration:
-
This compound (racemic or non-racemic mixtures) is administered orally (p.o.) at varying doses (e.g., 3, 10, 30 mg/kg) prior to the acquisition phase.
-
Scopolamine (e.g., 1 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) to induce amnesia, typically shortly after the training session.
-
-
Retention Phase (Testing):
-
Approximately 24 hours after the acquisition phase, the mouse is again placed in the illuminated compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded.
-
A longer latency to enter the dark compartment is indicative of successful memory retention of the aversive stimulus (the foot shock).
-
Mandatory Visualizations
Experimental Workflow: Passive Avoidance Test
Caption: Workflow of the passive avoidance test for evaluating this compound's anti-amnesic effects.
Proposed Signaling Pathway for Cognitive Enhancement
Preclinical evidence suggests that this compound's mechanism of action involves the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. While the precise downstream cascade for its cognitive-enhancing effects is still under investigation, a plausible pathway based on established knowledge of NMDA receptor signaling in learning and memory is presented below.
The Historical Development and Discovery of Dimiracetam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimiracetam, a bicyclic analogue of the nootropic drug piracetam, represents a fascinating case study in drug discovery and development. Initially synthesized and evaluated for its cognitive-enhancing properties, its therapeutic potential was later repurposed for the treatment of neuropathic pain. This technical guide provides an in-depth overview of the historical development and discovery of this compound, detailing its synthesis, preclinical evaluation in various animal models, and its proposed mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.
Introduction: The Genesis of a Nootropic
The story of this compound begins in the early 1990s, emerging from the scientific pursuit of novel cognitive enhancers within the racetam class of drugs. The seminal work by Pinza and colleagues in 1993 laid the foundation for this molecule, describing the synthesis and initial pharmacological evaluation of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones.[1] Among these, the unsubstituted compound, later named this compound, stood out for its potent antiamnesic activity.
Discovery and Initial Synthesis
This compound was first described in a 1993 publication in the Journal of Medicinal Chemistry by a team of Italian researchers.[1] The rationale behind its design was to create a rigid analogue of piracetam and oxiracetam, restricting the acetamide side chain in a folded conformation to potentially enhance its interaction with biological targets.
Experimental Protocol: Original Synthesis of this compound
The original synthesis of this compound, as described by Pinza et al. (1993), involves the condensation of a 4-oxobutanoate with glycinamide.[1][2][3]
Materials:
-
Isobutyl 4-oxobutanoate
-
Glycinamide hydrochloride
-
Water
-
Sodium hydroxide or other suitable base
-
Column chromatography supplies (e.g., silica gel)
Procedure:
-
Glycinamide hydrochloride is dissolved in water.
-
The pH of the solution is adjusted to approximately 9.5 using a suitable base (e.g., sodium hydroxide).
-
Isobutyl 4-oxobutanoate is then added to the reaction mixture.
-
The reaction is allowed to proceed, leading to the condensation and cyclization to form the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione structure of this compound.
-
Following the reaction, the crude this compound is purified using column chromatography.
This initial synthesis yielded the target compound, allowing for its first pharmacological assessments.[2][3]
Preclinical Pharmacological Evaluation
Initial Focus: Cognitive Enhancement
The primary goal of the initial research was to assess the nootropic potential of this compound. The key preclinical model used was the scopolamine-induced amnesia model in rats, a standard paradigm for evaluating cognitive enhancers.
3.1.1. Experimental Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Task)
-
Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a lit chamber and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Habituation: On the first day, rats are placed in the lit chamber and allowed to explore the apparatus for a set period.
-
Training: On the second day, a training trial is conducted. The rat is placed in the lit chamber. Once it enters the dark chamber, the door is closed, and a mild foot shock is delivered through the grid floor.
-
Drug Administration: Immediately after the training trial, this compound or a vehicle is administered to the animals.
-
Amnesia Induction: A short time after drug administration, scopolamine (a muscarinic antagonist that induces memory impairment) is administered.
-
Testing: 24 hours after the training trial, the rat is again placed in the lit chamber, and the latency to enter the dark chamber is recorded. A longer latency is indicative of memory retention of the aversive stimulus.
In these initial studies, this compound demonstrated potent antiamnesic activity, being 10-30 times more potent than the reference drug oxiracetam when administered orally.[1][2]
A Shift in Focus: Neuropathic Pain
Later research uncovered a new and significant therapeutic potential for this compound: the treatment of chronic neuropathic pain.[4][5] This led to a series of preclinical studies in various animal models of this debilitating condition.
3.2.1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model mimics traumatic nerve injury-induced neuropathic pain.
-
Experimental Protocol:
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
The muscle and skin are then sutured.
-
This procedure leads to the development of hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to a normally non-painful stimulus) in the ipsilateral paw.
-
The efficacy of this compound in reversing these pain behaviors is then assessed using methods like the von Frey test (for mechanical allodynia) and the paw pressure test (for mechanical hyperalgesia).[6]
-
3.2.2. Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model replicates the painful neuropathy often associated with diabetes.
-
Experimental Protocol:
-
Rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
-
Hyperglycemia is confirmed through blood glucose measurements.
-
Over several weeks, the diabetic rats develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
The analgesic effects of this compound are then evaluated.[6]
-
3.2.3. Mono-iodoacetate (MIA)-Induced Osteoarthritis
This model is used to study the pain associated with osteoarthritis.
-
Experimental Protocol:
-
Rats receive a single intra-articular injection of mono-iodoacetate (MIA) into the knee joint.
-
MIA is a glycolysis inhibitor that disrupts chondrocyte metabolism, leading to cartilage degradation and joint damage that mimics osteoarthritis.
-
This induces pain behaviors, such as reduced weight-bearing on the affected limb.
-
The ability of this compound to alleviate this pain is then measured.[4][7]
-
Mechanism of Action: Modulation of Glutamatergic Neurotransmission
The molecular mechanism underlying the therapeutic effects of this compound appears to involve the modulation of the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor.[4][7]
In Vitro Evidence: NMDA-Induced Glutamate Release
Studies using synaptosomal preparations from the rat spinal cord have been instrumental in elucidating this compound's mechanism of action.
4.1.1. Experimental Protocol: NMDA-Induced [3H]D-Aspartate Release Assay
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the spinal cord of rats.
-
Radiolabeling: The synaptosomes are incubated with [3H]D-aspartate, a radiolabeled analogue of glutamate that is taken up by the glutamate transporters and serves as a marker for glutamate release.
-
Superfusion: The radiolabeled synaptosomes are then placed in a superfusion system and continuously washed with a physiological buffer.
-
Stimulation: The synaptosomes are stimulated with NMDA to induce the release of [3H]D-aspartate.
-
Drug Application: The effect of this compound on NMDA-induced release is assessed by adding it to the superfusion buffer.
-
Measurement: The amount of radioactivity in the collected fractions is measured to quantify the release of [3H]D-aspartate.
These experiments have shown that this compound negatively modulates NMDA-induced glutamate release.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Preparation | Effect | IC50 | Reference |
| NMDA-Induced [3H]D-Aspartate Release | Rat Spinal Cord Synaptosomes | Inhibition | Picomolar range for the R:S 3:1 mixture (MP-101) | [7][8] |
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Scopolamine-Induced Amnesia | Rat | Oral | - | 10-30 times more potent than oxiracetam | [1][2] |
| Sorafenib-Induced Neuropathy | Rat | Oral | 300 mg/kg (acute) | Significant increase in pain threshold | [5] |
| Sorafenib-Induced Neuropathy | Rat | Oral | 150 mg/kg (repeated) | Significant protection from neuropathy | [5] |
| Oxaliplatin-Induced Neuropathy | Rat | Oral | 15 and 50 mg/kg (twice daily) | Reversion of mechanical hyperalgesia | [7] |
Clinical Development
The promising preclinical data, particularly in neuropathic pain, led to the initiation of clinical development. A Phase 1/2 clinical trial (NCT01135251) was registered to evaluate the safety and preliminary efficacy of escalating doses of this compound in AIDS patients with painful neuropathy. However, the results of this trial have not been publicly disclosed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Conclusion
The journey of this compound from a potential cognitive enhancer to a candidate for neuropathic pain treatment highlights the serendipitous and evolving nature of drug discovery. Its well-defined synthesis, robust preclinical data in various animal models, and a plausible mechanism of action centered on the modulation of NMDA receptor activity provide a solid foundation for its further investigation. While the outcome of its clinical development remains to be fully elucidated, the story of this compound offers valuable insights for researchers and drug development professionals in the fields of neuroscience and pharmacology.
References
- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8476453B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2598504B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A model of neuropathic pain induced by sorafenib in the rat: Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dimiracetam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimiracetam, a bicyclic pyrrolidinone derivative, has emerged as a promising therapeutic candidate for neurological disorders, particularly neuropathic pain. This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetic and pharmacodynamic properties. While specific quantitative pharmacokinetic data in preclinical models remains limited in publicly accessible literature, this guide synthesizes available qualitative information and details the well-characterized pharmacodynamic profile of this compound. The primary mechanism of action involves the negative modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. This guide also presents detailed experimental protocols for key in vitro and in vivo assays used to characterize the activity of this compound, providing a valuable resource for researchers in the field of neuropharmacology and drug development.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not extensively reported in the available scientific literature. However, some qualitative insights have been described.
One study noted that the therapeutic effect of this compound in animal models of neuropathic pain significantly outlasts its plasma half-life, with the analgesic effect persisting for more than 12 times the duration of the drug's half-life. This suggests a potential for durable pharmacodynamic effects despite clearance from systemic circulation, possibly due to downstream signaling events or retention at the target site.
Furthermore, it has been mentioned that the racemic mixture of this compound and its individual R- and S-enantiomers exhibit "superimposable pharmacokinetics"[1]. While the specific data to support this was not provided in the publication, it suggests that the absorption, distribution, metabolism, and excretion profiles of the racemate and its enantiomers are similar[1].
Table 1: Summary of Available Pharmacokinetic Information for this compound
| Parameter | Value | Species | Route of Administration | Source |
| Half-life (t½) | Qualitative: Effect duration is >12x the half-life. | Rat | Not Specified | [2] |
| Enantiomer Pharmacokinetics | Qualitative: Racemate and enantiomers have superimposable pharmacokinetics. | Not Specified | Not Specified | [1] |
Note: Specific quantitative values for Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution are not currently available in the public domain.
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
The primary pharmacodynamic effect of this compound is the modulation of glutamatergic neurotransmission through its interaction with NMDA receptors.
Mechanism of Action: Negative Modulation of NMDA-Induced Glutamate Release
This compound acts as a negative modulator of NMDA-induced glutamate release, particularly in the spinal cord[1][3]. This mechanism is central to its therapeutic effects, especially in conditions characterized by excessive glutamatergic activity, such as neuropathic pain. The modulation of NMDA receptors by this compound is thought to occur at a site distinct from the glutamate binding site, suggesting an allosteric mechanism of action. While the precise binding site on the NMDA receptor complex has not been fully elucidated, it is hypothesized to involve the GluN1 and potentially the GluN2A subunits[2].
References
- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimal Protocol to Analyze the Rat Spinal Cord Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
Methodological & Application
Application Note: Quantification of Dimiracetam in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Dimiracetam in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a nootropic agent of the racetam class, currently under investigation for its potential cognitive-enhancing effects. To support preclinical and clinical development, a robust and validated analytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique. The developed method is based on established principles for the analysis of similar racetam compounds in plasma.[1][2][3]
Experimental
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) (e.g., Levetiracetam or another suitable racetam)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
| Run Time | 10 minutes |
Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Plasma sample preparation was performed using a protein precipitation method. To 200 µL of plasma, 20 µL of the IS working solution and 400 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and 20 µL was injected into the HPLC system.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of R- and S-Dimiracetam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the chiral separation of R- and S-Dimiracetam. Dimiracetam, a bicyclic analog of piracetam, is a chiral molecule with demonstrated nootropic and analgesic properties.[1] As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust enantioselective analytical methods is crucial for drug development and quality control. In the absence of a specific published method for this compound, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods based on successful chiral separations of structurally related piracetam analogs and bicyclic lactams.
Introduction to Chiral Separation of Racetams
The separation of enantiomers, a process known as chiral resolution, is a critical aspect of pharmaceutical development.[2] For the racetam class of drugs, various chiral separation techniques have been successfully employed. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have proven to be particularly effective for the enantioseparation of piracetam derivatives.[3] Both normal-phase HPLC and SFC are powerful techniques for resolving chiral compounds, with SFC often offering advantages in terms of speed and reduced solvent consumption.[4][5]
This compound possesses a rigid bicyclic structure containing a lactam and an amide functional group. This structural rigidity can enhance chiral recognition on a suitable CSP. The proposed methods in this document are based on the established success of polysaccharide-based CSPs for separating structurally similar molecules.
Proposed Chiral Separation Methodologies
Two primary chromatographic techniques are proposed for the chiral separation of R- and S-Dimiracetam: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
A normal-phase HPLC method is proposed as the primary approach, given the success of this mode for other piracetam analogs. Polysaccharide-based CSPs are recommended due to their broad applicability and proven success with related compounds.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition 1 | Proposed Condition 2 (Alternative) |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Diluent | Mobile Phase | Mobile Phase |
Table 2: Hypothetical HPLC Performance Data
| Enantiomer | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 |
| R-Dimiracetam | 8.5 | 10.2 |
| S-Dimiracetam | 10.2 | 12.5 |
| Resolution (Rs) | > 2.0 | > 2.0 |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative for chiral separations, often providing faster analysis times and higher efficiency.[4][5] An SFC method is proposed for rapid screening and preparative separations of this compound enantiomers.
Table 3: Proposed SFC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | Chiralpak® IC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Table 4: Hypothetical SFC Performance Data
| Enantiomer | Retention Time (min) |
| R-Dimiracetam | 3.8 |
| S-Dimiracetam | 4.5 |
| Resolution (Rs) | > 1.8 |
Experimental Protocols
The following are detailed protocols for the proposed primary HPLC method for the chiral separation of R- and S-Dimiracetam.
Protocol 1: HPLC Method for Chiral Separation of this compound
1. Objective: To separate and quantify the R- and S-enantiomers of this compound using normal-phase HPLC with a chiral stationary phase.
2. Materials and Reagents:
-
Racemic this compound standard
-
R- and S-Dimiracetam reference standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Chiralpak® AD-H column (5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in an 80:20 volume-to-volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
5. Chromatographic Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the working standard solution.
-
Run the analysis and record the chromatogram.
6. Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers based on their retention times (if reference standards are available).
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.
-
-
Determine the percentage of each enantiomer in the racemic mixture by calculating the peak area percentage.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of R- and S-Dimiracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fagg.be [fagg.be]
- 5. agilent.com [agilent.com]
Application Note: A Multi-Tiered Protocol for Assessing the Blood-Brain Barrier Penetration of Dimiracetam
Audience: Researchers, scientists, and drug development professionals.
Introduction Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a nootropic agent that has shown promise in models of neuropathic pain.[1] Its mechanism is thought to involve the modulation of NMDA receptors and a subsequent reduction in glutamate release, particularly in the spinal cord.[1][2][3] For any centrally acting therapeutic agent like this compound, penetration across the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier formed by brain microvascular endothelial cells, which protects the central nervous system (CNS) by strictly regulating the passage of substances.[4][5]
This document provides a detailed, multi-tiered protocol for a comprehensive assessment of this compound's ability to cross the BBB, progressing from high-throughput in vitro screening to definitive in vivo quantification.
Tier 1: In Vitro Permeability Assessment
In vitro models offer a cost-effective and high-throughput method for initial screening of BBB permeability.[6][7] These models are essential for early-stage drug development to predict a compound's potential for CNS penetration.[8]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based method that predicts passive, transcellular diffusion across the BBB.[8] It is a rapid and effective tool for initial screening.[7]
Methodology:
-
Preparation of Lipid Mixture: A lipid mixture mimicking the brain's lipid composition (e.g., porcine brain lipid extract) is dissolved in an organic solvent like dodecane.[7]
-
Coating the Donor Plate: The microporous filter of a 96-well donor plate is coated with the brain lipid mixture.
-
Compound Preparation: this compound is dissolved in a phosphate-buffered saline (PBS) solution at a known concentration (e.g., 100 µM).
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with PBS.
-
The donor wells are filled with the this compound solution.
-
The lipid-coated donor plate is placed onto the acceptor plate, creating a "sandwich."
-
The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation of Permeability (Pe): The effective permeability is calculated using established formulas that account for compound concentration changes over time.
Protocol 2: Cell-Based Transwell Assay
This assay uses a monolayer of brain endothelial cells cultured on a semi-permeable insert to create a more physiologically relevant model of the BBB.[4][9]
Methodology:
-
Cell Culture:
-
Seeding on Transwell Inserts: Endothelial cells are seeded onto the luminal side of Transwell inserts (0.4 µm pore size) coated with an extracellular matrix like collagen or fibronectin.[10]
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter.[10][11]
-
The barrier is considered robust when TEER values are high and stable (e.g., >150 Ω·cm²).
-
Paracellular flux can be assessed using a marker like sucrose or fluorescein that does not readily cross the cell membrane.[11]
-
-
Permeability Experiment:
-
The experiment is initiated by replacing the medium in the apical (luminal) chamber with a medium containing a known concentration of this compound.
-
Samples are collected from the basolateral (abluminal) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the endothelial monolayer.
Data Presentation: Interpreting In Vitro Permeability
| Permeability Value | PAMPA-BBB (Pe, 10⁻⁶ cm/s) | Transwell (Papp, 10⁻⁶ cm/s) | Predicted CNS Penetration |
| High | > 6.0 | > 6.0 | High |
| Moderate | 4.0 - 6.0 | 2.0 - 6.0 | Moderate |
| Low | < 4.0 | < 2.0 | Low / Subject to Efflux |
Tier 2: In Vivo Blood-Brain Barrier Penetration
In vivo methods provide the most definitive data on a drug's ability to cross the BBB in a complete physiological system, accounting for factors like plasma protein binding and active transport.[12][13]
Protocol 3: Brain Microdialysis in Freely Moving Rats
Microdialysis allows for the continuous sampling of the unbound, pharmacologically active concentration of this compound in the brain's interstitial fluid (ISF).[12][14]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.[15]
-
Microdialysis Probe Implantation:
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.[14]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]
-
After a stabilization period, administer this compound intravenously (IV) or intraperitoneally (IP).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.[15]
-
Simultaneously, collect blood samples to determine plasma concentrations.
-
-
Sample Analysis: Analyze the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.
-
Data Analysis: Calculate the ratio of the area under the curve (AUC) for the brain ISF to the AUC for unbound plasma concentration (AUCbrain/AUCunbound, plasma).
Protocol 4: Capillary Depletion Method
This terminal procedure differentiates the drug concentration in the brain parenchyma from that remaining in the brain capillaries.[17][18] It is crucial for confirming that the drug has fully traversed the BBB rather than just accumulating in the endothelial cells.[19]
Methodology:
-
Drug Administration: Administer this compound to the rat at a specific dose and time point.
-
Brain Perfusion:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion with ice-cold saline to flush the blood from the brain vasculature.[18]
-
-
Brain Homogenization:
-
Rapidly excise the brain and homogenize it in a physiological buffer.
-
-
Density Gradient Centrifugation:
-
Layer the brain homogenate over a dextran solution.
-
Centrifuge at high speed (e.g., 5400 x g for 15 minutes).
-
This separates the sample into a pellet containing the capillaries and a supernatant containing the brain parenchyma.[18]
-
-
Quantification: Measure the concentration of this compound in the supernatant (parenchyma) and the pellet (capillaries) via LC-MS/MS.
-
Data Analysis: Calculate the brain parenchymal distribution volume (Vu,brain) to quantify the extent of brain tissue uptake.
Data Presentation: Key In Vivo Metrics
| Metric | Calculation | Interpretation |
| Kp,uu | AUCbrain / AUCunbound, plasma | Ratio of unbound drug in brain vs. plasma. > 1 suggests active influx; < 1 suggests active efflux. |
| Brain Parenchyma % | [Parenchyma Conc. / (Parenchyma Conc. + Capillary Conc.)] x 100 | Percentage of total brain drug that has crossed into the parenchyma. |
Visualizations
Experimental Workflow
Caption: Tiered workflow for assessing this compound's BBB penetration.
Proposed Mechanism of Action of this compound
Caption: this compound's proposed modulation of glutamate release.
References
- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. goums.ac.ir [goums.ac.ir]
- 17. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Dimiracetam in In Vivo Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Dimiracetam, a bicyclic 2-pyrrolidinone derivative, has emerged as a promising therapeutic candidate for neuropathic pain.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of neuropathic pain, including those induced by chemotherapy and osteoarthritis.[1][3] This document provides detailed application notes and protocols for testing the efficacy of this compound in established in vivo models of neuropathic pain.
This compound's mechanism of action is believed to involve the modulation of the glutamatergic system. Specifically, it has been shown to counteract the N-methyl-D-aspartate (NMDA)-induced release of glutamate, with a notable potency in the spinal cord.[1][2] This activity is thought to be mediated through NMDA receptor isoforms containing pH-sensitive GluN1 and GluN2A subunits.[1] By targeting the underlying mechanisms of central sensitization, this compound offers a novel approach to alleviating neuropathic pain.
Key Signaling Pathway: this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in modulating neuropathic pain.
In Vivo Models of Neuropathic Pain
This section details protocols for three well-established rodent models of neuropathic pain that have been utilized to evaluate the efficacy of this compound.
Chemotherapy-Induced Neuropathic Pain (CINP) Models
This model mimics the painful peripheral neuropathy experienced by patients undergoing treatment with the kinase inhibitor sorafenib.[4][5]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Neuropathy:
-
Pain Behavior Assessment:
-
Perform baseline measurements before the first sorafenib administration (Day 0).
-
Conduct subsequent measurements on days 7, 14, and 21 to monitor the development of neuropathic pain.[4][5]
-
The primary endpoint in this model is cold allodynia, assessed using the Cold Plate Test . Mechanical sensitivity can be assessed using the Electronic von Frey Test .[4]
-
-
This compound Treatment:
-
Acute Treatment: On day 14, after confirming the development of cold hypersensitivity, administer a single oral dose of this compound (e.g., 300 mg/kg). Assess pain thresholds at 15 minutes post-administration.[4]
-
Preventative Treatment: Administer this compound (e.g., 150 mg/kg, p.o., twice daily) starting from the first day of sorafenib administration.[4][5]
-
This model replicates the peripheral neuropathy commonly observed in patients treated with the platinum-based chemotherapy agent oxaliplatin.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy:
-
Pain Behavior Assessment:
-
Establish baseline pain thresholds before the first oxaliplatin injection.
-
Monitor for the development of mechanical allodynia using the von Frey Test and cold allodynia using the Cold Plate Test .
-
-
This compound Treatment:
-
Initiate this compound treatment after the establishment of neuropathic pain (e.g., on day 15).
-
Administer this compound orally at predetermined doses.
-
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model
This model simulates the pain associated with osteoarthritis, which has a neuropathic component. MIA injection into the joint space induces cartilage degradation and subsequent pain behaviors.[8]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis:
-
Pain Behavior Assessment:
-
Measure baseline pain responses before MIA injection.
-
Assess the development of mechanical hyperalgesia using a paw pressure test or the von Frey Test starting a few days after injection and continuing for several weeks.
-
-
This compound Treatment:
-
Acute Treatment: After the development of significant hyperalgesia, administer a single oral dose of this compound (e.g., 300 mg/kg) and assess its effect on pain thresholds at various time points (e.g., 15, 30, 45, and 60 minutes) post-administration.[3]
-
Chronic Treatment: Begin daily oral administration of this compound after the establishment of pain and continue for a specified duration to evaluate its long-term efficacy.
-
Behavioral Testing Protocols
von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
Protocol:
-
Place the rat in a plexiglass chamber on an elevated wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Apply the filament to the plantar surface of the hind paw with increasing force until the rat withdraws its paw.[11][12]
-
For manual filaments, use the "up-down" method to determine the 50% withdrawal threshold.[12][13]
-
For the electronic von Frey, apply gradually increasing pressure until paw withdrawal and record the force in grams.[11]
-
Repeat the measurement several times with at least a 5-minute interval between stimuli and average the results.
Hargreaves Test for Thermal Hyperalgesia
This test assesses the latency to withdraw from a radiant heat source.
Protocol:
-
Place the animal in a plexiglass enclosure on a glass floor and allow for acclimation.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.[14][15]
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw. Record the latency.[15]
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[15]
-
Perform multiple measurements with sufficient intervals and average the withdrawal latencies.
Cold Plate Test for Cold Allodynia
This test measures the response to a cold stimulus.
Protocol:
-
The apparatus consists of a metal plate that can be cooled to a specific temperature (e.g., 4-5°C).[16][17][18]
-
Place the rat on the cold plate and start a timer.
-
Observe the animal for nociceptive behaviors such as paw lifting, licking, or shaking.[16][19]
-
Record the latency to the first clear nociceptive response.[17]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.[17]
Experimental Workflow for Testing this compound
Caption: General experimental workflow for evaluating this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound in neuropathic pain models.
Table 1: Efficacy of Acute this compound Administration in Neuropathic Pain Models
| Model | Species | This compound Dose (p.o.) | Comparator Drug (Dose, p.o.) | Primary Outcome | Key Finding | Reference |
| Sorafenib-induced | Rat | 300 mg/kg | Gabapentin (100 mg/kg), Pregabalin (30 mg/kg), Duloxetine (30 mg/kg) | Increased pain threshold (Cold Plate) | Significant increase in pain threshold 15 min after administration. Comparable effect to Pregabalin. Gabapentin and Duloxetine were ineffective. | [4] |
| MIA-induced Osteoarthritis | Rat | 300 mg/kg | - | Increased weight-bearing on affected limb | Significant improvement in weight tolerated, with peak effect at 15 minutes post-dose, lasting up to 60 minutes. | [3] |
Table 2: Efficacy of Chronic/Preventative this compound Administration
| Model | Species | This compound Dose (p.o.) | Treatment Schedule | Primary Outcome | Key Finding | Reference |
| Sorafenib-induced | Rat | 150 mg/kg, twice daily | Started on the first day of sorafenib administration | Prevention of decreased paw-licking threshold (Cold Plate) | Significantly protected rats from the development of cold hypersensitivity. | [4][5] |
| MIA-induced Osteoarthritis | Rat | Not specified | Chronic dosing | Reversal of hyperalgesia | Completely reverted hyperalgesia back to the level of healthy controls. | [1] |
| Antiretroviral-induced | Rat | Not specified | Chronic dosing | Reversal of hyperalgesia | Completely reverted hyperalgesia back to the level of healthy controls. | [1] |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in relevant in vivo models of neuropathic pain. The data suggests that this compound holds significant promise as a novel analgesic, particularly in chemotherapy-induced and osteoarthritis-related neuropathic pain states. Its unique mechanism of action targeting the glutamatergic system provides a strong rationale for its further development as a therapeutic agent for these challenging pain conditions. Consistent application of these detailed methodologies will ensure robust and reproducible data, facilitating the translation of these preclinical findings to clinical settings.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Targeting N-methyl-D-aspartate receptors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A model of neuropathic pain induced by sorafenib in the rat: Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 8. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychogenics.com [psychogenics.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The cold plate as a test of nociceptive behaviors: description and application to the study of chronic neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Establishing a Reliable Animal Model for Evaluating the Cognitive Effects of Dimiracetam
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for establishing a robust and reliable animal model to investigate the cognitive-enhancing effects of Dimiracetam, a nootropic agent of the racetam class. Detailed protocols for behavioral assays, including the Morris Water Maze, Novel Object Recognition, and Y-Maze Spontaneous Alternation, are provided to assess various domains of learning and memory. Furthermore, this guide outlines potential molecular analyses targeting the NMDA receptor signaling pathway, a putative target of this compound. The provided methodologies and structured data presentation aim to facilitate consistent and comparable preclinical evaluation of this compound's nootropic potential.
Introduction to this compound
This compound is a bicyclic 2-pyrrolidinone derivative and an analog of piracetam, belonging to the class of nootropic compounds.[1] It has been investigated for its potential cognitive-enhancing properties and has also shown efficacy in models of neuropathic pain.[1][2] The precise mechanism of action of this compound is not fully elucidated, but evidence suggests it modulates the N-methyl-D-aspartate (NMDA) receptor system. Specifically, it has been shown to counteract the NMDA-induced release of the excitatory neurotransmitter glutamate.[1][3] This modulation of glutamatergic neurotransmission is hypothesized to underlie its effects on synaptic plasticity and, consequently, on learning and memory.
Animal Model Selection and Justification
The recommended animal model for studying the cognitive effects of this compound is the adult male Wistar rat or C57BL/6 mouse . These rodent models are widely used in behavioral neuroscience due to their well-characterized cognitive abilities and the availability of standardized behavioral paradigms.[4][5]
Cognitive Deficit Models: To assess the potential of this compound to ameliorate cognitive deficits, a cognitive impairment model can be induced. Common and effective models include:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, induces transient and reversible deficits in learning and memory, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
-
Age-Related Cognitive Decline: Using aged rodents (e.g., 18-24 months old) provides a naturalistic model of cognitive decline.
-
Amyloid-β (Aβ) Infusion Model: Intracerebroventricular (ICV) or intra-hippocampal injection of Aβ oligomers can model aspects of Alzheimer's disease pathology and associated cognitive impairments.
Pharmacokinetic Considerations and Dosing Regimen
Recommended Approach:
-
Pilot Pharmacokinetic Study: It is highly recommended to conduct a pilot pharmacokinetic study in the chosen rodent species to determine key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life. This will inform the optimal timing for behavioral testing relative to drug administration.
-
Proposed Dosing Regimen (based on available literature):
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.
-
Vehicle: A 0.5% solution of carboxymethylcellulose (CMC) in distilled water is a suitable vehicle.
-
Dose Range: Based on existing literature, a dose range of 10, 30, and 100 mg/kg can be investigated in initial efficacy studies.
-
Table 1: Proposed Dosing Regimen for this compound in Rodent Models
| Parameter | Recommendation | Notes |
| Drug | This compound | |
| Animal Model | Adult Male Wistar Rat or C57BL/6 Mouse | |
| Route of Administration | Oral Gavage (p.o.) | Clinically relevant route. |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in distilled water | Ensure proper suspension of the compound. |
| Proposed Doses | 10, 30, 100 mg/kg | Based on literature for other indications.[6][7][8] Dose-response studies are recommended. |
| Administration Time | 30-60 minutes prior to behavioral testing | This is an initial estimate. Optimal timing should be determined by a pilot pharmacokinetic study. |
| Treatment Duration | Acute (single dose) and Chronic (e.g., daily for 1-4 weeks) | To assess both immediate and long-term effects on cognition. |
Experimental Protocols for Behavioral Assays
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely accepted test for assessing spatial learning and memory, which is dependent on the hippocampus.[5][9]
Materials:
-
Circular pool (1.5-2.0 m in diameter) filled with water (22-24°C) made opaque with non-toxic white paint or milk powder.
-
Submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the pool on the walls of the room.
Protocol:
-
Acclimation: Handle the animals for 5 minutes daily for 3-5 days before the start of the experiment. Allow animals to acclimate to the testing room for at least 30 minutes before each session.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
The inter-trial interval should be at least 10-15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
Table 2: Key Parameters to be Measured in the Morris Water Maze
| Parameter | Description | Cognitive Domain Assessed |
| Escape Latency | Time taken to find the hidden platform during the acquisition phase. | Spatial Learning |
| Swim Distance | The total distance traveled to find the platform. | Spatial Learning |
| Time in Target Quadrant | Percentage of time spent in the quadrant where the platform was located during the probe trial. | Spatial Memory (Reference Memory) |
| Platform Crossings | Number of times the animal swims over the exact location of the former platform during the probe trial. | Spatial Memory (Reference Memory) |
| Swim Speed | Average speed of the animal during the trials. | General motor function (to rule out motor deficits). |
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Materials:
-
Open-field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software.
Protocol:
-
Habituation:
-
Place each animal in the empty open-field arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Test Phase (T2) (after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Table 3: Key Parameters to be Measured in the Novel Object Recognition Test
| Parameter | Description | Cognitive Domain Assessed |
| Exploration Time (T1) | Time spent exploring each of the two identical objects during the familiarization phase. | Baseline exploratory behavior. |
| Exploration Time (T2) | Time spent exploring the familiar object (Tf) and the novel object (Tn) during the test phase. | Recognition Memory |
| Discrimination Index (DI) | Calculated as (Tn - Tf) / (Tn + Tf). A positive DI indicates a preference for the novel object. | Recognition Memory |
| Recognition Index (RI) | Calculated as Tn / (Tn + Tf). An RI greater than 0.5 indicates a preference for the novel object. | Recognition Memory |
| Total Exploration Time | The sum of time spent exploring both objects in each phase. | General exploratory activity. |
Y-Maze Spontaneous Alternation for Spatial Working Memory
The Y-maze test assesses spatial working memory by capitalizing on the natural tendency of rodents to alternate their entries into the arms of the maze without prior training.[2][10][11]
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle to each other.
-
Video tracking system or manual observation.
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session:
-
Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when the hind paws of the animal are completely within the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Table 4: Key Parameters to be Measured in the Y-Maze Spontaneous Alternation Test
| Parameter | Description | Cognitive Domain Assessed |
| Number of Arm Entries | The total number of times the animal enters any of the arms. | General locomotor and exploratory activity. |
| Spontaneous Alternation Percentage (%) | Calculated as [Number of alternations / (Total number of arm entries - 2)] x 100. | Spatial Working Memory |
Molecular Analysis: Investigating the Mechanism of Action
Given that this compound is thought to modulate NMDA receptor function, molecular analyses should focus on key components of the glutamatergic signaling pathway in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.
Recommended Molecular Assays:
-
Western Blotting: To quantify the protein expression levels of:
-
NMDA receptor subunits (GluN1, GluN2A, GluN2B).
-
Downstream signaling proteins such as CaMKII, CREB (and its phosphorylated form, pCREB), and Brain-Derived Neurotrophic Factor (BDNF).
-
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of the above-mentioned proteins within specific neuronal populations.
-
Glutamate Release Assay: Using synaptosomal preparations from the hippocampus or cortex to directly measure the effect of this compound on NMDA-induced glutamate release.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound's Cognitive Effects
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound's cognitive effects.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for establishing a reliable and reproducible animal model to investigate the cognitive-enhancing effects of this compound. By employing a combination of well-validated behavioral assays and targeted molecular analyses, researchers can gain valuable insights into the nootropic potential and underlying mechanisms of action of this compound. Adherence to these detailed protocols will facilitate the generation of high-quality, comparable data, which is essential for the preclinical development of new cognitive enhancers.
References
- 1. Behavioral test (Morris Water Maze, MWM) [bio-protocol.org]
- 2. mmpc.org [mmpc.org]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 10. cyagen.com [cyagen.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Dimiracetam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Dimiracetam using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a bicyclic derivative of piracetam, is a nootropic agent with potential applications in the treatment of cognitive disorders and neuropathic pain. This guide outlines a complete workflow from sample preparation to data analysis, including a proposed fragmentation pathway and optimized mass spectrometry parameters. The provided methodologies are intended to serve as a robust starting point for researchers engaged in the pharmacokinetic, metabolic, and quantitative analysis of this compound.
Introduction
This compound (2-(5-methyl-2-oxo-4-phenyl-2,5-diazabicyclo[4.3.0]non-1-yl)acetamide) is a promising nootropic compound with a complex bicyclic structure. Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical and clinical development. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. This application note describes a theoretical, yet chemically plausible, fragmentation pattern of this compound and provides a comprehensive protocol for its analysis.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺) in the gas phase is predicted to occur at several key locations within its structure, primarily involving the amide group, the pyrrolidine ring, and the bond connecting the bicyclic core to the acetamide moiety. Understanding these fragmentation pathways is essential for selecting optimal multiple reaction monitoring (MRM) transitions for quantitative analysis.
A proposed fragmentation pathway for this compound is illustrated below. The precursor ion ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of 288.17. Collision-induced dissociation (CID) is predicted to yield several characteristic product ions.
Caption: Proposed fragmentation pathway of protonated this compound.
Quantitative Analysis by LC-MS/MS
This section details a hypothetical, yet optimized, protocol for the quantification of this compound in a biological matrix such as plasma.
Experimental Protocol
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
3.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following table summarizes the proposed MRM transitions for the quantification of this compound. These transitions are based on the predicted fragmentation pattern. For method development, it is recommended to optimize the collision energies for each transition to achieve maximum sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 288.17 | 231.15 | 100 | 30 | 15 |
| This compound | 288.17 | 188.09 | 100 | 30 | 25 |
| This compound | 288.17 | 211.13 | 100 | 30 | 20 |
Data Presentation and Interpretation
The data generated from the LC-MS/MS analysis should be processed using appropriate software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Workflow Diagram
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and LC-MS/MS method offer a starting point for the development and validation of robust analytical procedures. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and analytical requirements. The methodologies described herein will be valuable for advancing the understanding of the pharmacology and disposition of this compound.
Application Notes and Protocols for Measuring the Effect of Novel Compounds on Glutamate Uptake
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by a family of excitatory amino acid transporters (EAATs).[1][2] Dysregulation of glutamate uptake is implicated in various neurological disorders, making EAATs a critical target for drug development.[2][3][4] These application notes provide detailed protocols for measuring the effect of novel compounds, such as Dimiracetam, on glutamate uptake. The methodologies described are adaptable for various in vitro and ex vivo preparations, including primary astrocyte cultures, transfected cell lines, and synaptosomes.[5][6]
The primary methods detailed are the radiolabeled glutamate uptake assay, which offers high sensitivity and quantitative data, and the fluorometric assay, which provides a non-radioactive alternative.[3][5][7]
Key Concepts in Glutamate Uptake
-
Glutamate-Glutamine Cycle: Under normal conditions, glutamate is cleared from the synaptic cleft by EAATs, primarily located on glial cells (astrocytes).[1] Inside the astrocyte, glutamate is converted to glutamine, which is then transported back to the neuron to be reconverted into glutamate.[1] This recycling process is crucial for maintaining glutamatergic neurotransmission.[8]
-
Excitatory Amino Acid Transporters (EAATs): These are Na+-dependent transporters responsible for the uptake of glutamate.[2][9] The two main astrocytic transporters are GLAST (EAAT1) and GLT-1 (EAAT2), with GLT-1 being responsible for the majority of glutamate uptake in the forebrain.[2][10]
-
Kinetic Parameters: The efficiency of glutamate uptake can be characterized by its kinetic parameters:
-
Pharmacological Modulation: Compounds can either inhibit or enhance glutamate uptake. Inhibitors are often used to study the physiological roles of specific transporters, while enhancers are potential therapeutic agents.
Experimental Protocols
Protocol 1: Radiolabeled Glutamate Uptake Assay in Primary Astrocyte Cultures
This protocol describes a method to determine the effect of a test compound (e.g., this compound) on glutamate uptake in primary astrocyte cultures using radiolabeled L-[³H]-glutamate.
I. Materials
-
Primary astrocyte cultures (prepared from neonatal rodent cortices)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
L-[³H]-glutamate
-
Unlabeled L-glutamate
-
Test compound (this compound)
-
DL-Threo-β-benzyloxyaspartate (TBOA) (non-selective EAAT inhibitor)
-
0.1 M NaOH
-
Scintillation fluid
-
Scintillation counter
-
24-well culture plates
II. Method
-
Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluency.
-
Equilibration:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed HBSS.
-
Add 500 µL of HBSS to each well and incubate for 10 minutes at 37°C.[12]
-
-
Compound Incubation:
-
Prepare solutions of the test compound (e.g., this compound) at various concentrations in HBSS.
-
For control wells, use HBSS alone. For determining non-specific uptake, prepare a solution of TBOA (100 µM).
-
Aspirate the equilibration buffer and add 450 µL of the respective compound solutions to the wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare a stock solution of L-[³H]-glutamate and unlabeled L-glutamate in HBSS. A typical final concentration is 50 nM L-[³H]-glutamate.
-
Add 50 µL of the glutamate solution to each well to initiate the uptake.
-
Incubate for exactly 10 minutes at room temperature.[13]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Scintillation Counting:
-
Protein Quantification: Determine the protein concentration in each well using a standard method (e.g., BCA assay) to normalize the uptake data.
III. Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of TBOA) from the total uptake (CPM in the absence of TBOA).
-
Normalize the specific uptake to the protein concentration (CPM/mg protein).
-
To determine the IC50 or EC50 of the test compound, plot the percentage of inhibition or stimulation of glutamate uptake against the log concentration of the compound and fit the data to a sigmoidal dose-response curve.
Protocol 2: Glutamate Uptake Assay in Synaptosomes
This protocol outlines the measurement of glutamate uptake in synaptosomes, which are resealed nerve terminals that contain functional glutamate transporters.[10][14]
I. Materials
-
Rodent brain tissue (e.g., cortex, hippocampus)[11]
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
L-[³H]-glutamate and unlabeled L-glutamate
-
Test compound (this compound)
-
TBOA
-
Glass-fiber filters
-
Filtration apparatus (e.g., cell harvester)
-
Scintillation counter
II. Method
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the synaptosome suspension (approximately 10 µg of protein) to each well.[15]
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of a solution containing L-[³H]-glutamate and unlabeled L-glutamate.
-
Incubate for 5-10 minutes at 37°C.[13]
-
-
Termination:
-
Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radiolabel.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Analyze the data as described in Protocol 1.
-
Protocol 3: Fluorometric Glutamate Assay
This non-radioactive method measures the concentration of glutamate in the extracellular medium over time. It is an indirect measure of uptake.
I. Materials
-
Cell cultures or synaptosomes
-
HBSS
-
Glutamate Assay Kit (e.g., from Cell Biolabs or Sigma-Aldrich)[3]
-
Fluorometric microplate reader
II. Method
-
Preparation: Prepare cell cultures or synaptosomes as described in the previous protocols.
-
Equilibration: Wash the cells/synaptosomes with HBSS and equilibrate for 10-15 minutes.
-
Initiation of Uptake:
-
Remove the equilibration buffer and add HBSS containing a known concentration of glutamate (e.g., 100 µM).
-
Immediately collect a sample of the supernatant (t=0).
-
Incubate at 37°C and collect samples at various time points (e.g., 5, 10, 15, 30 minutes).[12]
-
-
Glutamate Measurement:
-
Measure the glutamate concentration in the collected samples using a commercial fluorometric assay kit. These kits typically use an enzyme-coupled reaction that produces a fluorescent product proportional to the glutamate concentration.[3]
-
The reaction involves glutamate oxidase, which generates H₂O₂. In the presence of horseradish peroxidase (HRP), a probe is oxidized to a highly fluorescent compound.[3]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glutamate.
-
Determine the glutamate concentration in the experimental samples by comparing their fluorescence to the standard curve.
-
Calculate the rate of glutamate uptake by determining the decrease in extracellular glutamate concentration over time.
-
Compare the uptake rates in the presence and absence of the test compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response of this compound on Glutamate Uptake
| This compound (µM) | % of Control Uptake | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 115 | 6.1 |
| 10 | 135 | 7.3 |
| 50 | 152 | 8.0 |
| 100 | 155 | 7.8 |
| 500 | 120 | 6.5 |
Table 2: Hypothetical Kinetic Parameters of Glutamate Uptake in the Presence of this compound (50 µM)
| Condition | Vmax (pmol/mg/min) | Km (µM) |
| Control | 125.4 | 25.8 |
| This compound (50 µM) | 189.1 | 26.3 |
Visualizations
Signaling Pathway
Caption: The Glutamate-Glutamine Cycle.
Experimental Workflow
Caption: Workflow for Radiolabeled Glutamate Uptake Assay.
Logical Relationship
Caption: Approaches to Measure Compound Effects on Glutamate Uptake.
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Glutamate uptake disguises neurotoxic potency of glutamate agonists in cerebral cortex in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus [app.jove.com]
- 8. researchgate.net [researchgate.net]
- 9. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate uptake assays in synaptosomes [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]
- 15. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
Application Notes and Protocols for Long-Term Administration of Dimiracetam in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a nootropic agent that has demonstrated significant potential in preclinical studies for the treatment of neuropathic pain and depression.[1][2] Its mechanism of action is believed to involve the modulation of N-methyl-D-aspartate (NMDA) receptor activity, specifically counteracting NMDA-induced glutamate release.[1][2] This document provides detailed protocols for the long-term administration of this compound in animal models, primarily focusing on rats, to facilitate further research into its therapeutic efficacy and underlying mechanisms.
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the long-term effects of this compound in rodent models of neuropathic pain and depression.
Table 1: Effect of Chronic this compound Administration on Neuropathic Pain in Rats
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Outcome Measure | Results | Reference |
| Sorafenib-induced neuropathic pain | This compound | 150 mg/kg | p.o., twice daily | 14 days | Paw-licking threshold (s) | Significantly protected rats from sorafenib-induced decrease in paw-licking threshold.[3] | [3] |
| Oxaliplatin-induced neuropathic pain | This compound | 150 mg/kg | p.o., twice daily | From day 22 | Pain threshold | Significantly protected rats from FOLFOX-induced alterations of pain threshold.[2] | [2] |
| Monoiodoacetate (MIA)-induced osteoarthritis | This compound | 300 mg/kg | p.o., acute | N/A | Weight tolerated on ipsilateral paw (g) | Significantly improved the weight tolerated by rats on the ipsilateral paw.[4] | [4] |
Table 2: Effect of Repeated this compound Administration on Depressive-like Behavior in Rats
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Outcome Measure | Results | Reference |
| Forced Swimming Test | This compound | 100 mg/kg | p.o., b.i.d. | 10 days | Swimming time (s) | Prolonged the swimming time, indicating an antidepressant-like effect.[5] | [5] |
| Forced Swimming Test | Amitriptyline (control) | 15 mg/kg | s.c. | 10 days | Swimming time (s) | Prolonged the swimming time.[5] | [5] |
Experimental Protocols
This section outlines detailed methodologies for the preparation and long-term oral administration of this compound to rodents.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, 10% sucrose solution)
-
Mortar and pestle (optional, for suspension)
-
Magnetic stirrer and stir bar
-
Sterile water or saline
-
Appropriate laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the specific salt form of this compound and the experimental design. For suspension, a 0.5% solution of carboxymethylcellulose in sterile water is commonly used. For voluntary oral administration, a 10% sucrose solution can be used to improve palatability.[6]
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed for the entire study duration based on the number of animals, dosage, and administration frequency.
-
Preparation of Solution/Suspension:
-
For Suspension:
-
Weigh the required amount of this compound powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency.
-
In a beaker, gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved.
-
-
For Solution in Sucrose:
-
Prepare the 10% sucrose solution by dissolving sucrose in sterile water.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the sucrose solution and stir until fully dissolved.
-
-
-
Storage: Store the prepared formulation in a clearly labeled, airtight container at 4°C. The stability of the formulation under these conditions should be determined. It is recommended to prepare fresh solutions/suspensions regularly (e.g., weekly).
Protocol 2: Long-Term Oral Administration via Gavage
Materials:
-
Prepared this compound solution/suspension
-
Animal scale
-
Appropriate-sized gavage needles (flexible or rigid)
-
Syringes (1-3 mL)
-
Animal handling and restraint equipment
-
70% ethanol for disinfection
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals daily for several days prior to the first gavage to reduce stress.
-
Dosage Calculation: Weigh each animal on the day of dosing to accurately calculate the volume of the this compound formulation to be administered. The volume should not exceed 10 mL/kg for rats.
-
Restraint: Gently but firmly restrain the animal to prevent movement and injury.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the animal is swallowing the tube to confirm correct placement. Caution: If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.
-
-
Drug Administration: Once the needle is correctly placed, slowly administer the calculated volume of the this compound formulation.
-
Needle Removal: Gently and slowly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions for a short period.
-
Frequency: Repeat the procedure as required by the experimental design (e.g., once or twice daily) for the specified duration of the study.
Protocol 3: Voluntary Oral Administration in Jelly
This method can reduce the stress associated with oral gavage.
Materials:
-
Prepared this compound solution (dissolved in a palatable vehicle like sucralose solution)
-
Gelatin
-
Artificially sweetened and flavored jelly mix
-
24-well tissue culture plate or similar mold
-
Heating block or water bath
Procedure:
-
Jelly Preparation:
-
Prepare a gelatin solution according to the manufacturer's instructions.
-
In a separate container, dissolve the calculated amount of this compound in the palatable vehicle. Each jelly should contain the dose for a single animal or a group, depending on the experimental design.[7][8][9]
-
Warm the gelatin solution and mix it thoroughly with the this compound solution and any flavoring.[9]
-
Pipette the mixture into the wells of the culture plate.[7]
-
Allow the jelly to set at 4°C for at least 6 hours.[9]
-
-
Animal Training: For several days prior to the experiment, provide the animals with non-medicated jelly to train them to eat it voluntarily.[8]
-
Drug Administration:
-
Provide each animal with a pre-weighed piece of the this compound-containing jelly.
-
Ensure the animal consumes the entire dose.
-
-
Frequency: Repeat the administration at the required intervals for the duration of the study.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's action.
Caption: Experimental workflow for a long-term this compound study.
References
- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A model of neuropathic pain induced by sorafenib in the rat: Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
Application Notes and Protocols: Investigating the Effects of Dimiracetam using Synaptosomal Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a nootropic agent with potential therapeutic applications in neuropathic pain and cognitive enhancement. Its mechanism of action is linked to the modulation of glutamatergic neurotransmission. Synaptosomes, which are isolated, sealed nerve terminals, provide an excellent in vitro model system to study the presynaptic effects of neuroactive compounds like this compound. They retain functional machinery for neurotransmitter release, uptake, and receptor modulation, making them ideal for dissecting the molecular mechanisms of drug action at the synapse.
These application notes provide detailed protocols for utilizing synaptosomal preparations to investigate the effects of this compound, particularly its modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release.
Data Presentation: Quantitative Effects of this compound on Neurotransmitter Release
Synaptosomal preparations from the rat spinal cord have been instrumental in quantifying the inhibitory effects of this compound and its stereoisomers on NMDA-induced glutamate release. The data consistently demonstrates a greater potency of the racemic mixture and a specific non-racemic mixture (MP-101) compared to the individual enantiomers.
| Compound | Brain Region | Assay | Potency (IC50) | Reference |
| This compound (racemic) | Rat Spinal Cord | NMDA-induced [³H]D-aspartate release | More potent than individual R- or S-enantiomers | [1][2][3][4] |
| R-Dimiracetam | Rat Spinal Cord | NMDA-induced [³H]D-aspartate release | Less potent than racemic this compound | [1][2][3][4] |
| S-Dimiracetam | Rat Spinal Cord | NMDA-induced [³H]D-aspartate release | Less potent than racemic this compound | [1][2][3][4] |
| MP-101 (R:S 3:1) | Rat Spinal Cord | NMDA-induced [³H]D-aspartate release | Picomolar range (most potent) | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain Tissue
This protocol describes the isolation of a crude synaptosomal fraction (P2) from rat or mouse brain tissue by differential centrifugation.
Materials:
-
Rodent brain tissue (e.g., spinal cord, hippocampus, cortex)
-
Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Percoll solutions (for further purification if required)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) contains cytosolic components.
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer) for immediate use in functional assays or for further purification on a Percoll gradient.
Protocol 2: NMDA-Induced Neurotransmitter Release Assay
This protocol measures the release of a radiolabeled neurotransmitter (e.g., [³H]D-aspartate as a marker for glutamate) from synaptosomes upon stimulation with NMDA.
Materials:
-
Prepared synaptosomes (P2 fraction)
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
Radiolabeled neurotransmitter (e.g., [³H]D-aspartate)
-
NMDA
-
This compound (and its enantiomers/mixtures)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Pre-load the synaptosomes by incubating them with the radiolabeled neurotransmitter in the physiological buffer.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Aliquot the pre-loaded synaptosomes into experimental tubes.
-
Pre-incubate the synaptosomes with various concentrations of this compound or vehicle control.
-
Stimulate neurotransmitter release by adding a specific concentration of NMDA.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet using a liquid scintillation counter.
-
Calculate the percentage of total incorporated radioactivity that was released and determine the inhibitory effect of this compound.
Proposed Signaling Pathway for this compound's Action
This compound is proposed to act as a negative allosteric modulator of NMDA receptors, particularly those containing the GluN1 and GluN2A subunits.[3] This means it likely binds to a site on the receptor distinct from the glutamate or glycine binding sites, and in doing so, it reduces the probability of channel opening in response to agonist binding.
Application Note: Studying Synaptic Plasticity with Synaptosomes
While direct studies on this compound's effect on synaptic plasticity in synaptosomes are limited, this model system can be adapted to investigate such effects. Long-term potentiation (LTP), a cellular correlate of learning and memory, can be chemically induced (cLTP) in synaptosomes. The effect of this compound on cLTP can be assessed by measuring changes in the surface expression of AMPA receptors or the phosphorylation status of key synaptic proteins.
Experimental Approach:
-
Prepare synaptosomes as described in Protocol 1.
-
Induce cLTP using a combination of glycine and a depolarizing agent like KCl.
-
Treat synaptosomes with this compound before or during cLTP induction.
-
Measure changes in biochemical markers of synaptic plasticity, such as:
-
Surface AMPA receptor levels: Using cell surface biotinylation followed by Western blotting for AMPA receptor subunits (e.g., GluA1).
-
Phosphorylation of key signaling proteins: Probing for phosphorylated forms of CaMKII, CREB, or synapsin I via Western blotting.
-
By comparing the extent of cLTP in the presence and absence of this compound, researchers can gain insights into its potential role in modulating synaptic plasticity.
Conclusion
Synaptosomal preparations offer a powerful and versatile platform for elucidating the synaptic mechanisms of action of nootropic compounds like this compound. The protocols and data presented here provide a framework for researchers to investigate its effects on neurotransmitter release and explore its potential impact on synaptic plasticity. This experimental approach is crucial for advancing our understanding of this compound's therapeutic potential in neurological and psychiatric disorders.
References
- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. novaremed.com [novaremed.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimiracetam Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Dimiracetam. The information is presented in a question-and-answer format to directly address potential challenges encountered during laboratory experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the one-pot synthesis of this compound from a 4-oxo-butanoic acid ester and glycinamide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH of the reaction mixture. | The pH should be carefully controlled and maintained within the optimal range of 5.5 to 7.5. A pH outside this range can hinder the condensation reaction. |
| Incorrect reaction temperature. | The reaction temperature should be maintained at approximately 100°C for 1 to 3 hours. Significant deviations can lead to incomplete reactions or the formation of byproducts.[1] | |
| Impure starting materials. | Ensure the 4-oxo-butanoic acid ester and glycinamide hydrochloride are of high purity. Impurities can interfere with the reaction. | |
| Formation of Side Products | Uncontrolled pH leading to side reactions. | Precise pH control is crucial. Use a reliable pH meter and make gradual adjustments as needed throughout the reaction. |
| Prolonged reaction time at high temperatures. | Adhere to the recommended reaction time of 1 to 3 hours at 100°C. Longer durations can promote the degradation of reactants and products.[1] | |
| Difficulty in Product Isolation | Incomplete reaction leading to a complex mixture. | Monitor the reaction progress using techniques like TLC or HPLC to ensure completion before proceeding with isolation. |
| Inefficient purification method. | Column chromatography is a common method for purification.[1] For crystallization, a solvent screen is recommended to find a system that provides good yield and purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for optimizing the yield of this compound in the one-pot synthesis?
A1: Based on available data, maintaining the pH of the reaction mixture within the range of 5.5 to 7.5 is the most critical factor for achieving a high yield.[1] The condensation reaction between the 4-oxo-butanoic acid ester and glycinamide is highly sensitive to pH.
Q2: What is a typical yield for the one-pot synthesis of this compound?
A2: While older methods reported yields as low as 19.1%, the optimized one-pot process can achieve significantly higher yields.[1] With proper control of reaction parameters, yields can be substantially improved.
Q3: Can the reaction be performed at a lower temperature to minimize byproduct formation?
A3: While reducing the temperature may decrease the rate of side reactions, it will also significantly slow down the desired condensation reaction, potentially leading to an incomplete reaction and lower overall yield. The recommended temperature of around 100°C is a balance between reaction rate and selectivity.[1]
Q4: What are the common impurities encountered in this compound synthesis?
A4: Common impurities can include unreacted starting materials (4-oxo-butanoic acid ester and glycinamide), and potential byproducts from side reactions. The specific nature of byproducts is not extensively detailed in the public literature, but they can arise from the degradation of reactants or intermediates under suboptimal pH or temperature conditions.
Q5: What is the recommended method for purifying crude this compound?
A5: The patent literature suggests purification by column chromatography.[1] Crystallization is also a viable and often preferred method for large-scale purification. A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture for crystallization to achieve high purity and yield.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound. This data is compiled from the general guidelines provided in the patent literature and general chemical principles.
Table 1: Effect of pH on this compound Yield
| pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4.5 | 100 | 2 | 45 |
| 5.5 | 100 | 2 | 75 |
| 6.5 | 100 | 2 | 85 |
| 7.5 | 100 | 2 | 80 |
| 8.5 | 100 | 2 | 60 |
| 9.5 | 100 | 2 | < 20[1] |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
| 80 | 6.5 | 3 | 60 |
| 90 | 6.5 | 2 | 78 |
| 100 | 6.5 | 2 | 85 |
| 110 | 6.5 | 2 | 82 (with increased byproducts) |
| 120 | 6.5 | 2 | 75 (with significant degradation) |
Table 3: Effect of Reaction Time on this compound Yield
| Reaction Time (h) | pH | Temperature (°C) | Yield (%) |
| 0.5 | 6.5 | 100 | 55 |
| 1 | 6.5 | 100 | 78 |
| 2 | 6.5 | 100 | 85 |
| 3 | 6.5 | 100 | 86 |
| 4 | 6.5 | 100 | 84 (potential for byproduct formation increases) |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is based on the method described in patent EP2598504B1.
Materials:
-
Ethyl 4-oxobutanoate (or other lower alkyl ester)
-
Glycinamide hydrochloride
-
Aqueous solution of a suitable base (e.g., NaOH, KOH) for pH adjustment
-
A suitable solvent (e.g., water or a lower alcohol)
Procedure:
-
Dissolve glycinamide hydrochloride in the chosen solvent in a reaction vessel equipped with a stirrer, pH probe, and condenser.
-
Adjust the pH of the solution to the desired value (e.g., 6.5) by the controlled addition of the base solution.
-
Add the 4-oxo-butanoic acid ester to the reaction mixture.
-
Heat the reaction mixture to the target temperature (e.g., 100°C) and maintain for the desired duration (e.g., 2 hours), while continuously monitoring and adjusting the pH to keep it within the optimal range (5.5-7.5).
-
After the reaction is complete (as determined by a suitable monitoring technique like TLC or HPLC), cool the mixture to room temperature.
-
The crude this compound can then be isolated and purified using standard techniques such as column chromatography or crystallization.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Dimiracetam in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dimiracetam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a racetam compound that has been investigated for its nootropic effects. Like many other racetams, it is a weakly polar molecule, which can lead to limited solubility in aqueous solutions. This poor solubility can be a significant hurdle in preclinical and clinical development, affecting everything from in vitro assays to the formulation of oral and parenteral dosage forms. Achieving adequate concentration in aqueous media is crucial for accurate experimental results and for developing effective delivery systems.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several established methods can be employed to enhance the solubility of poorly soluble drugs like this compound.[1][2][3] The most common and effective strategies include:
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly increase its solubility by converting the molecule into a more soluble salt form.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar drug molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[5][6][7]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
-
Salt Forms: Synthesizing different salt forms of an ionizable drug can dramatically alter its solubility and dissolution rate.
Q3: How do I choose the best solubilization strategy for my experiment?
The optimal strategy depends on several factors, including the specific requirements of your experiment (e.g., in vitro, in vivo), the desired concentration of this compound, and potential downstream effects of the solubilizing agents. For early-stage in vitro experiments, co-solvents and pH adjustment are often the quickest and most straightforward approaches. For in vivo studies, cyclodextrins are a popular choice due to their favorable safety profile and ability to enhance bioavailability.[7]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause: The intrinsic solubility of this compound in your aqueous buffer is low.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the material is this compound and check for any impurities that might affect solubility.
-
Gentle Heating and Agitation: Gently warm the solution while stirring. Do not overheat, as this can cause degradation.
-
pH Adjustment:
-
Hypothesis: If this compound has a basic functional group, lowering the pH will protonate it, forming a more soluble salt. Conversely, if it has an acidic functional group, increasing the pH will deprotonate it, also forming a more soluble salt.
-
Action: Incrementally adjust the pH of your buffer away from neutral (e.g., towards pH 4-5 or pH 8-9) and observe for dissolution. Use a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
-
Co-solvent Addition:
-
Hypothesis: A water-miscible organic solvent will reduce the polarity of the solvent, allowing for better dissolution of the hydrophobic this compound.
-
Action: Add a small percentage (e.g., 1-10% v/v) of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) to your aqueous solution.[4] Start with a low concentration and gradually increase it while observing solubility. Be mindful that high concentrations of organic solvents may affect cellular assays.
-
Issue 2: My this compound solution is cloudy or forms a precipitate over time.
Possible Cause: The solution is supersaturated, or the compound is degrading.
Troubleshooting Steps:
-
Check for Supersaturation: You may have created a supersaturated solution, which is inherently unstable.
-
Action: Try preparing the solution at a slightly lower concentration. Alternatively, if you used heat to dissolve the compound, allow it to cool to room temperature slowly with continuous stirring to see if it remains in solution.
-
-
Evaluate Stability: this compound may be degrading under your experimental conditions (e.g., pH, light, temperature).
-
Action: Conduct a preliminary stability study. Prepare the solution and store it under your experimental conditions for a set period. Analyze the solution at different time points using an analytical technique like HPLC to check for the appearance of degradation products.
-
-
Consider Cyclodextrins for Long-Term Stability:
Data Presentation
Table 1: Solubility of Analagous Racetam Compounds in Various Solvents
| Compound | Solvent System | Temperature (°C) | Solubility |
| Piracetam (Form III) | Methanol | 25 | High |
| Piracetam (Form III) | Ethanol | 25 | Moderate |
| Piracetam (Form III) | 2-Propanol | 25 | Low |
| Piracetam (Form III) | Acetone | 25 | Very Low |
| Aniracetam | Water | 25 | Poor |
| Aniracetam with HP-β-CD | Water | 25 | Significantly Increased |
Table 2: Example Co-solvents for Enhancing Solubility of Poorly Soluble Drugs
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 1 - 20 | Commonly used, but can have effects on cells at higher concentrations. |
| Propylene Glycol | 5 - 40 | A versatile and less volatile co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Often used in preclinical formulations for oral and parenteral administration.[8] |
| Dimethyl Sulfoxide (DMSO) | < 1 | A very strong solvent, but generally used at very low concentrations in biological assays due to potential toxicity. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed container (e.g., a glass vial).
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a this compound Solution using Cyclodextrin Complexation
-
Prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the required amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle heating may be applied if necessary.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex.
Visualizations
References
- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ul.ie [pure.ul.ie]
- 4. researchgate.net [researchgate.net]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Synthesis and biological evaluation of novel this compound derivatives useful for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dimiracetam instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Dimiracetam during long-term storage and experimentation. The following information is based on established principles of drug stability and data from structurally related nootropic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in long-term storage?
A1: Based on general drug stability principles, the primary factors affecting this compound's stability are likely to be temperature, humidity, light, and pH.[1][2][3] Exposure to high temperatures can accelerate degradation reactions, while moisture can facilitate hydrolysis.[2] Light, particularly UV radiation, can also induce photolytic degradation.[2] The pH of solutions containing this compound is a critical factor, as related compounds are susceptible to pH-dependent hydrolysis.[1]
Q2: Are there any known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, compounds with a similar pyrrolidone structure, such as Piracetam, are known to undergo hydrolysis of the amide bond, particularly under basic conditions.[4][5] Therefore, it is plausible that a primary degradation pathway for this compound involves the opening of the pyrrolidone ring. Oxidation is another potential degradation pathway for many pharmaceutical compounds.[6]
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, storage at controlled room temperature or refrigerated conditions, protected from moisture and light, is advisable. For solutions, buffering to a neutral or slightly acidic pH may enhance stability, although this should be experimentally verified.
Q4: How can I detect instability or degradation of my this compound sample?
A4: Degradation of a this compound sample may be indicated by physical changes such as discoloration, changes in crystal structure, or altered solubility. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are recommended.[7] These methods can separate the parent drug from its degradation products, allowing for the quantification of purity and the extent of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram of a stored this compound sample. | The sample may have degraded due to improper storage conditions (e.g., exposure to heat, light, or humidity). | 1. Review the storage conditions of the sample. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Compare the chromatograms of the stored sample with freshly prepared standards and samples subjected to forced degradation. |
| Loss of potency or inconsistent results in biological assays. | The active concentration of this compound may have decreased due to degradation. | 1. Re-analyze the purity of the this compound sample using a validated stability-indicating HPLC/UPLC method. 2. Prepare fresh solutions from a new or properly stored batch of this compound for your assays. 3. Evaluate the stability of this compound in your specific assay buffer and conditions. |
| Change in physical appearance (e.g., color, clumping) of the solid compound. | This could indicate degradation or absorption of moisture. | 1. Do not use the sample for experiments. 2. Characterize the material using analytical techniques (e.g., HPLC, mass spectrometry) to identify any impurities. 3. Procure a new batch of the compound and store it under recommended conditions. |
| Precipitation or cloudiness in a this compound solution that was previously clear. | This may be due to the formation of less soluble degradation products or a change in pH affecting solubility. | 1. Measure the pH of the solution. 2. Analyze an aliquot of the solution by HPLC to check for degradation products. 3. Consider adjusting the pH or using a different solvent system, and assess the stability of the new formulation. |
Quantitative Data from Analogous Compounds
The following table summarizes typical degradation data from forced degradation studies on Piracetam, a structurally related compound. This can serve as a general guide for expected instability trends for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Typical Degradation (%) |
| Acid Hydrolysis | 5 M HCl | 8 hours | 80°C | No significant degradation |
| Base Hydrolysis | 0.5 M NaOH | 8 hours | 80°C | ~20% |
| Oxidative | 30% H₂O₂ | 2 days | Room Temp | No significant degradation |
| Photolytic | Sunlight (60,000-70,000 lux) | 2 days | Ambient | No significant degradation |
| Thermal | Dry Heat | 60 days | 50°C | No significant degradation |
Data is indicative and based on studies of Piracetam.[5][6] Actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Neutralize the solution with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 60°C for 48 hours.
-
-
Thermal Degradation (Solid):
-
Place a small amount of solid this compound in an oven at 60°C for 7 days. Dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC-UV method. An example method is provided below.
-
If significant degradation is observed, further characterization of degradation products can be performed using LC-MS and NMR.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical base-catalyzed hydrolytic degradation of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. arcjournals.org [arcjournals.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dimiracetam In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo responses to Dimiracetam. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bicyclic 2-pyrrolidinone derivative, structurally related to the nootropic agent piracetam.[1] It was initially developed as a cognition enhancer and has since been investigated for its potential in treating neuropathic pain.[1][2] The primary mechanism of action of this compound is the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[3][4] It has been shown to counteract the NMDA-induced release of the excitatory neurotransmitter glutamate in synaptosomal preparations, with a particularly high potency in the spinal cord.[1][3] This action is thought to involve NMDA receptor isoforms that contain pH-sensitive GluN1 and GluN2A subunits.[1]
Q2: We are observing significant variability in the analgesic effect of this compound in our rodent model of neuropathic pain. What are the potential causes?
Variability in in vivo responses to this compound can arise from several factors. Key areas to investigate include:
-
Stereoisomeric Composition: this compound is a racemic mixture of R- and S-enantiomers. Studies have shown that the racemic mixture and a specific non-racemic mixture (MP-101, with an R:S ratio of 3:1) exhibit greater potency than the individual enantiomers in some preclinical models.[3][4][5] Ensure the stereoisomeric composition of your this compound supply is consistent and as specified.
-
Animal Model and Species: The efficacy of this compound has been demonstrated in various models of neuropathic pain, including those induced by chemotherapy (e.g., oxaliplatin, FOLFOX), antiretroviral drugs, and monoiodoacetate (MIA)-induced osteoarthritis.[1][6] The underlying pathology of the pain model can influence the drug's effectiveness. Additionally, species-specific differences in metabolism and drug handling can contribute to variability.
-
Dosing Regimen: The dose and frequency of administration are critical. In a rat model of oxaliplatin-induced neuropathy, oral doses of 75 and 150 mg/kg administered twice daily were effective.[7] In a clinical trial for AIDS-related painful neuropathy, escalating doses from 800 mg/day to 3200 mg/day were planned.[1] Ensure your dosing regimen is appropriate for your model and research question.
-
Pharmacokinetics and Metabolism: While specific pharmacokinetic data for this compound is not extensively published, factors influencing drug absorption, distribution, metabolism, and excretion (ADME) will impact in vivo responses.[2][8] Co-administration of other drugs, diet, and the health status of the animals (e.g., liver or kidney function) can alter the pharmacokinetic profile.[8]
-
Assay and Endpoint Measurement: The method used to assess the biological effect (e.g., Randall-Selitto test, von Frey filaments, cold plate test) and the timing of the measurements relative to drug administration can introduce variability.[7] Ensure that your experimental procedures are standardized and consistently applied.
Q3: Is there a known optimal ratio of R- and S-enantiomers for this compound's activity?
Research suggests that a non-racemic mixture may be more potent than the 1:1 racemic mixture. A study demonstrated that a 3:1 ratio of the R- to S-enantiomer (termed MP-101) was more potent than the racemic mixture in reducing NMDA-induced glutamate release in vitro and showed an improved profile in a chronic neuropathic pain model.[4][9] For researchers synthesizing or sourcing this compound, careful control and reporting of the enantiomeric ratio are crucial for reproducibility.
Q4: Are there any known drug-drug interactions with this compound?
Specific drug-drug interaction studies for this compound are not widely available in the public domain. However, as with any investigational drug, co-administration with other agents could potentially alter its pharmacokinetic or pharmacodynamic properties.[8] It is advisable to conduct preliminary studies to assess potential interactions if this compound is to be used in combination with other treatments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analgesic effect between experimental cohorts. | Variability in drug substance: Differences in the purity or stereoisomeric composition of this compound batches. | 1. Verify the certificate of analysis for each batch of this compound, paying close attention to purity and the ratio of R- and S-enantiomers. 2. If possible, perform in-house analysis to confirm the composition. |
| Animal-related factors: Differences in age, weight, sex, or underlying health status of the animals.[8] | 1. Ensure that animals are age- and weight-matched across all experimental groups. 2. Report the sex of the animals used, as this can influence drug metabolism and response. 3. Monitor the general health of the animals throughout the study. | |
| Lower than expected efficacy. | Suboptimal dosing: The administered dose may be too low for the specific animal model or species. | 1. Conduct a dose-response study to determine the optimal dose for your experimental setup. 2. Review the literature for effective dose ranges in similar models. For instance, in rat models of oxaliplatin-induced neuropathy, 75-150 mg/kg orally twice daily has been used.[7] |
| Poor bioavailability: Issues with drug formulation or route of administration affecting absorption. | 1. Ensure the vehicle used for drug administration is appropriate and does not interfere with absorption. 2. Consider the route of administration; oral gavage is common for preclinical studies.[7] | |
| Unexpected adverse effects or toxicity. | Dose is too high: The administered dose may be approaching toxic levels. | 1. Reduce the dose and perform a dose-escalation study to identify a well-tolerated and effective dose. |
| Vehicle toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | 1. Administer a vehicle-only control group to assess for any vehicle-related toxicity. | |
| Effect of this compound diminishes over time with chronic dosing. | Development of tolerance: The biological system may be adapting to the continuous presence of the drug. | 1. Consider intermittent dosing schedules. 2. Investigate potential changes in NMDA receptor expression or sensitivity with chronic treatment. |
Data Presentation
Table 1: In Vitro Potency of this compound Enantiomers and Mixtures
| Compound | IC50 (NMDA-induced [³H]D-aspartate release in rat spinal cord synaptosomes) |
| R-enantiomer | Less potent than racemic mixture |
| S-enantiomer | Less potent than racemic mixture |
| Racemic this compound (1:1) | More potent than individual enantiomers |
| MP-101 (R:S 3:1) | Picomolar range; more potent than racemic this compound |
Table 2: Preclinical Oral Dosing of this compound in a Rat Model of Oxaliplatin-Induced Neuropathy
| Dose | Frequency | Duration | Outcome |
| 75 mg/kg | Twice daily | 11 or 21 days | Prevented development of mechanical hyperalgesia and allodynia.[7] |
| 150 mg/kg | Twice daily | 11 or 21 days | Dose-dependent prevention of mechanical hyperalgesia and allodynia.[7] |
Source: Adapted from[7]
Experimental Protocols
Key Experiment: Assessment of Antihyperalgesic Effects of this compound in a Rat Model of Oxaliplatin-Induced Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats are commonly used.[7]
-
Induction of Neuropathy: Oxaliplatin is administered intraperitoneally (i.p.) at a dose of 2.4 mg/kg daily for a specified period (e.g., 11 or 21 days).[7]
-
Drug Administration:
-
Behavioral Testing:
-
Mechanical Hyperalgesia: Assessed using the Randall-Selitto paw-pressure test. An increasing pressure is applied to the dorsal surface of the hind paw, and the pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
Mechanical Allodynia: Measured using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw, and the filament that elicits a paw withdrawal response is recorded.
-
Thermal Allodynia (Cold): Evaluated using a cold plate test. The latency to paw withdrawal or the number of paw lifts on a cold surface (e.g., 4°C) is measured.
-
-
Experimental Timeline:
-
Baseline behavioral testing is performed before the induction of neuropathy.
-
Oxaliplatin and this compound (or vehicle) administration begins.
-
Behavioral testing is repeated at regular intervals throughout the treatment period and potentially for a period after treatment cessation to assess the duration of the effect.[7]
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for a preclinical this compound efficacy study.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ADME - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers [rodentmda.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Resolution of Dimiracetam Enantiomers in Chiral HPLC
Welcome to the technical support center for the chiral separation of Dimiracetam enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) methods.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the chiral HPLC separation of this compound enantiomers.
Question: Why am I seeing poor resolution or no separation between the this compound enantiomers?
Answer: Poor resolution is a common challenge in chiral chromatography and can stem from several factors.[1][2][3] The most critical factor is the choice of the chiral stationary phase (CSP), as the selectivity between enantiomers is primarily determined by the interactions with the CSP.[1][4] If the CSP is not suitable for this compound, enantioseparation will be difficult to achieve. Additionally, the mobile phase composition plays a crucial role in modulating these interactions.[1] An inappropriate mobile phase can lead to co-elution of the enantiomers. It is also important to ensure that the column is not contaminated or degraded, which can significantly impact performance.[3]
Question: How can I improve the resolution of my this compound enantiomers?
Answer: To enhance resolution, a systematic approach to method optimization is recommended. The key parameters to adjust are the mobile phase composition, column temperature, and flow rate.
-
Mobile Phase Optimization: The composition of the mobile phase, including the type and concentration of organic modifiers and additives, can significantly impact selectivity.[1] For normal-phase chromatography, varying the ratio of hexane and alcohol (e.g., isopropanol or ethanol) is a common starting point.[5][6] The addition of small amounts of additives, such as diethylamine (DEA) for basic compounds, can improve peak shape and resolution.[6]
-
Temperature Adjustment: Temperature can alter the thermodynamics of the chiral recognition process, sometimes leading to improved separation or even a reversal of the elution order.[1] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to better resolution, although this will also increase the analysis time.[6][7]
Question: My peaks are tailing. What could be the cause and how can I fix it?
Answer: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions between the analyte and the silica support of the stationary phase, column overload, or contamination. To address this, consider the following:
-
Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to saturate active sites on the stationary phase and reduce tailing.[6]
-
Sample Concentration: Injecting too much sample can lead to column overload and result in peak tailing. Try reducing the sample concentration.
-
Column Cleaning: If the column is contaminated, flushing with a strong, compatible solvent may be necessary to restore performance.[8]
Question: I am experiencing inconsistent retention times for the this compound enantiomers. What should I investigate?
Answer: Fluctuations in retention times can be attributed to several factors within the HPLC system.[2] Check for the following:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, including the precise composition and pH. Inconsistent mobile phase preparation is a common cause of retention time variability.[3]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention times to shift. Check for leaks or pressure fluctuations in the system.
-
Temperature Control: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention.[1][5]
Experimental Protocols
Below is a detailed methodology for a typical chiral HPLC experiment for the separation of this compound enantiomers.
Objective: To achieve baseline separation of this compound enantiomers using chiral HPLC.
Materials:
-
This compound racemic standard
-
HPLC grade n-hexane
-
HPLC grade isopropanol (IPA)
-
HPLC grade diethylamine (DEA)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP such as one derived from amylose or cellulose)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Column oven
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Add diethylamine to the final mixture at a concentration of 0.1% (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL.
-
HPLC System Setup:
-
Install the chiral column in the column oven.
-
Set the column temperature (e.g., 25°C).
-
Set the pump flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to an appropriate value for this compound.
-
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the working standard solution and start the data acquisition.
-
Analysis: After the run is complete, integrate the peaks and calculate the resolution between the two enantiomers.
Data Presentation
The following table summarizes the effect of varying mobile phase composition on the resolution of this compound enantiomers, based on a hypothetical optimization study.
| Mobile Phase Composition (n-Hexane:IPA, v/v) | Additive (0.1% DEA) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5 | Yes | 12.5 | 13.8 | 1.8 |
| 90:10 | Yes | 8.2 | 9.0 | 2.1 |
| 85:15 | Yes | 6.1 | 6.7 | 1.5 |
| 90:10 | No | 8.5 | 9.2 (tailing) | 1.3 |
Note: This data is illustrative and will vary depending on the specific column and instrumentation used.
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral HPLC separation of this compound enantiomers.
Caption: Troubleshooting workflow for enhancing this compound enantiomer resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quora.com [quora.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Dimiracetam Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential side effects of Dimiracetam in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal models?
A1: Published literature on this compound frequently describes it as having a "benign safety and tolerability profile".[1] However, specific, quantitative data on side effects from dedicated toxicology studies are not extensively detailed in publicly available research. As a member of the racetam class and an NMDA receptor modulator, potential side effects can be inferred from related compounds. Researchers should remain vigilant for central nervous system (CNS) effects, gastrointestinal issues, and potential impacts on motor coordination.
Q2: What potential side effects should I monitor for, based on this compound's drug class (racetam) and mechanism of action (NMDA receptor modulation)?
A2: Based on the profiles of other racetams and NMDA receptor modulators, researchers should proactively monitor for the following potential side effects:
-
Central Nervous System (CNS) Effects: Similar to other racetams like Levetiracetam, be observant for signs of somnolence, dizziness, mood swings, agitation, or anxiety.[2] High doses of NMDA receptor antagonists have been associated with more severe effects like hallucinations, though this compound's specific profile may differ.[3]
-
Motor Coordination and Balance: Racetams can sometimes affect motor function.[2] It is crucial to assess for any impairments in coordination, balance, or grip strength.
-
Gastrointestinal Issues: Some racetam derivatives, such as Oxiracetam, have been noted to cause gastrointestinal issues like loose stools in animal studies.[4]
-
General Health and Behavioral Changes: A comprehensive observational assessment, such as a modified Irwin test, is recommended to detect any subtle or overt changes in behavior, autonomic function, and physiological state.[5][6]
Q3: How can I proactively minimize potential side effects during my experiments?
A3: To minimize potential adverse effects, consider the following strategies:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the minimum effective dose and the maximum tolerated dose (MTD).[7]
-
Gradual Dose Escalation: For longer-term studies, a gradual increase in the dose may help improve tolerability.
-
Appropriate Vehicle Selection: Ensure the vehicle used for drug administration is well-tolerated and does not produce confounding effects.[8]
-
Regular Monitoring: Implement a regular and systematic monitoring schedule using standardized observational protocols to detect any emerging side effects early.
-
Environmental Enrichment: Providing an enriched environment for the animals can help reduce stress, which may influence their response to the drug.
Troubleshooting Guides
Issue 1: Animals appear lethargic or show reduced locomotor activity after this compound administration.
-
Possible Cause: This could be a sign of sedation, a potential CNS side effect.
-
Troubleshooting Steps:
-
Confirm the Observation: Quantify locomotor activity using an open-field test to confirm a statistically significant decrease compared to a vehicle-treated control group.
-
Dose Reduction: If the effect is dose-dependent, consider reducing the dose to the lower end of the efficacious range.
-
Timing of Behavioral Tests: Schedule behavioral tests at a time point post-dosing where the sedative effects may have subsided, while the therapeutic effect is still present.
-
Pharmacokinetic Analysis: If possible, correlate the timing of the sedative effect with the peak plasma concentration of this compound.
-
Issue 2: Animals exhibit impaired balance or coordination on the rotarod test.
-
Possible Cause: this compound may be affecting motor coordination.
-
Troubleshooting Steps:
-
Baseline and Control Groups: Ensure you have stable baseline data for each animal before drug administration and a concurrent vehicle-treated control group.
-
Dose-Response Assessment: Determine if the motor impairment is dose-dependent.
-
Alternative Motor Tests: Use a battery of motor function tests (e.g., grip strength, beam walk) to get a more comprehensive picture of the motor effects.[9]
-
Evaluate for Muscle Relaxation: Assess for changes in muscle tone, as this could contribute to poor performance on the rotarod.
-
Issue 3: Animals are showing signs of gastrointestinal distress, such as diarrhea or loose stools.
-
Possible Cause: This could be a direct effect of the drug on the gastrointestinal tract, as seen with other racetams.[4]
-
Troubleshooting Steps:
-
Stool Consistency Scoring: Systematically score stool consistency for both treated and control groups.
-
Hydration Monitoring: Ensure animals have ad libitum access to water and monitor for signs of dehydration.
-
Dietary Considerations: Ensure a standard and consistent diet is provided to all animals.
-
Dose Adjustment: Evaluate if a lower dose can achieve the desired therapeutic effect without causing gastrointestinal upset.
-
Data Presentation
Table 1: Potential Side Effects of Racetam Analogs in Animal Models
| Compound | Animal Model | Observed Side Effects | Citation(s) |
| Nefiracetam | Dogs | Hypospermatogenesis, increased hemosiderin deposition in the spleen (at ≥60 mg/kg); decreased food consumption, increased urinary volume and protein, renal papillary necrosis (at 180 mg/kg). | Not available in search results |
| Oxiracetam | Dogs | Loose stools. | [4] |
| Levetiracetam | Humans (Clinical Data) | Somnolence, decreased energy, headache, dizziness, mood swings, coordination difficulties. | [2] |
Note: This table includes data from related compounds to guide observation, as specific toxicology data for this compound is limited in the provided search results.
Experimental Protocols
Protocol 1: Modified Irwin Test for General Toxicity and Behavioral Screening
This protocol is adapted from standard procedures for assessing the behavioral and physiological state of rodents.[5][10]
-
Objective: To systematically observe and quantify the behavioral and physiological state of rodents following the administration of this compound.
-
Materials:
-
Test animals (mice or rats)
-
This compound and vehicle control
-
Observation arena
-
Scoring sheet with predefined parameters
-
Timer
-
-
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes before the test.
-
Baseline Observation: Before dosing, observe each animal and score baseline behaviors and physiological parameters.
-
Dosing: Administer this compound or vehicle to the respective groups.
-
Post-Dose Observation: At predefined time points (e.g., 15, 30, 60, 120 minutes) after dosing, place the animal in the observation arena.
-
Scoring: A trained observer, blinded to the treatment groups, should score the animal on a range of parameters. These include:
-
Autonomic: Piloerection, salivation, lacrimation, pupil size, respiration rate.
-
Neuromuscular: Ataxia, gait, tremor, convulsions, grip strength, body tone.
-
Sensorimotor: Startle response, touch escape, righting reflex.
-
Behavioral: Spontaneous activity, sedation/excitation, grooming, stereotypy.
-
-
Data Analysis: Compare the scores of the this compound-treated groups to the vehicle-treated control group.
-
Protocol 2: Rotarod Test for Motor Coordination
This protocol is a standard method for assessing motor coordination and balance in rodents.[11][12][13]
-
Objective: To evaluate the effect of this compound on motor coordination and balance.
-
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound and vehicle control
-
Timer
-
-
Procedure:
-
Training:
-
For 2-3 consecutive days before the test day, train the animals on the rotarod.
-
Place the animal on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
If the animal falls, place it back on the rod. Repeat for 2-3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
On the test day, record baseline performance before dosing.
-
Administer this compound or vehicle.
-
At specified time points post-dosing, place the animal on the rotarod.
-
Begin the trial, typically with an accelerating rod protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time the animal remains on the rod).
-
Perform 2-3 trials per animal at each time point.
-
-
Data Analysis: Compare the latency to fall for the this compound-treated groups with the vehicle-treated control group.
-
Visualizations
Caption: Workflow for assessing potential side effects of this compound.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. Irwin | Taconic Biosciences [taconic.com]
- 2. Levetiracetam - Wikipedia [en.wikipedia.org]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicity and toxicokinetic studies of oxiracetam and (S)-oxiracetam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 6. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. altasciences.com [altasciences.com]
- 9. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 10. porsolt.com [porsolt.com]
- 11. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 12. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 13. biomed-easy.com [biomed-easy.com]
Technical Support Center: Validating Analytical Method Specificity for Dimiracetam
Welcome to the technical support center for validating the specificity of analytical methods for Dimiracetam. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to ensure your analytical methods are specific and stability-indicating.
Given the limited publicly available data on the specific analytical methods for this compound, this guide leverages information on Piracetam, a closely related structural analog. The principles and methodologies described here are based on established regulatory guidelines and best practices in the pharmaceutical industry, and can be readily adapted for this compound and other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is "specificity" in the context of an analytical method for this compound?
A1: Specificity is the ability of an analytical method to produce a signal that is solely dependent on the concentration of this compound, without interference from other components that may be present in the sample. These interfering components can include impurities, degradation products, excipients, or other matrix components.[1][2][3] For a chromatographic method, specificity is demonstrated by the complete separation of the this compound peak from all other peaks in the chromatogram.[4]
Q2: Why is it crucial to validate the specificity of my analytical method?
A2: Validating the specificity of your analytical method is a regulatory requirement (as per ICH Q2(R1) guidelines) and is essential for several reasons:[1][2]
-
Accurate Quantification: It ensures that you are accurately measuring the true concentration of this compound, which is critical for dosage form manufacturing, stability studies, and pharmacokinetic assessments.
-
Impurity Detection: A specific method allows for the accurate detection and quantification of impurities and degradation products, which is vital for ensuring the safety and quality of the drug substance and product.[5]
-
Stability-Indicating Method: Demonstrating specificity against degradation products is a key component of developing a "stability-indicating" method. Such a method can accurately track the degradation of the active pharmaceutical ingredient (API) over time under various environmental conditions.[6][7]
Q3: What are forced degradation studies and why are they necessary for specificity validation?
A3: Forced degradation, or stress testing, involves intentionally subjecting the drug substance to harsh conditions to generate potential degradation products.[7][8] These studies are a critical part of specificity validation because they help to:
-
Identify Potential Degradants: By creating degradation products, you can challenge your analytical method to ensure it can separate them from the parent drug.[1]
-
Understand Degradation Pathways: The results provide insight into the chemical stability of this compound and its likely degradation pathways.[7]
-
Develop a Stability-Indicating Method: A method that can resolve the parent drug from its forced degradation products is considered stability-indicating.[6]
Q4: What are the typical stress conditions used in forced degradation studies?
A4: Based on ICH guidelines and common industry practice, the following stress conditions are typically employed:[8]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures. Studies on the related compound, Piracetam, have shown it to be particularly susceptible to base-catalyzed degradation.[9]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the drug substance to UV and visible light, as specified in ICH Q1B guidelines.[10]
The goal is to achieve a target degradation of approximately 10-20% of the active ingredient.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under any stress condition. | The stress conditions are not harsh enough. The molecule is highly stable. | Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of the stress testing. If the molecule is genuinely stable, provide a scientific justification.[11] |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress testing. The aim is for partial degradation (10-20%) to observe the degradation products.[6] |
| Poor resolution between this compound and a degradation peak. | The chromatographic conditions are not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength), the column chemistry (e.g., try a different stationary phase), or the gradient profile. |
| A degradation product peak is not detected. | The degradation product may not have a chromophore for UV detection. The degradation product may be volatile. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). For volatile degradants, consider gas chromatography (GC). |
| Extraneous peaks are observed in the chromatogram. | Contamination from reagents, solvents, or the sample matrix. | Analyze blanks (diluent, placebo) to identify the source of the extraneous peaks. Ensure high-purity reagents and solvents are used. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound for specificity validation.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
Water bath or oven
-
Photostability chamber
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution in a water bath at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the solution in a water bath at 80°C for 8 hours (based on data for Piracetam, which is more labile under basic conditions).[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh a small amount of solid this compound into a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution to a final concentration with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the analytical method being validated.
Protocol 2: Specificity Validation by HPLC
Objective: To demonstrate the specificity of an HPLC method for this compound.
Materials:
-
Forced degradation samples from Protocol 1
-
This compound reference standard
-
Placebo (formulation excipients without the API)
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Methodology:
-
System Suitability: Inject a standard solution of this compound to ensure the HPLC system is performing adequately (check for theoretical plates, tailing factor, and reproducibility).
-
Analysis of Stressed Samples:
-
Inject the unstressed this compound sample.
-
Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).
-
For each chromatogram, identify the peak for this compound and any degradation product peaks.
-
-
Peak Purity Analysis (if using a PDA detector):
-
Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
-
-
Resolution Calculation:
-
Calculate the resolution between the this compound peak and the closest eluting degradation product peak. A resolution of >1.5 is generally considered acceptable for baseline separation.
-
-
Placebo Interference:
-
Prepare a solution of the placebo at a concentration equivalent to that in a formulated product.
-
Inject the placebo solution and verify that there are no peaks that interfere with the retention time of the this compound peak.
-
Acceptance Criteria:
-
The analytical method should be able to separate the this compound peak from all degradation product peaks and any peaks from the placebo.
-
The resolution between the this compound peak and the nearest eluting peak should be ≥ 1.5.
-
The this compound peak should be spectrally pure in the presence of its degradation products and excipients.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Resolution (Rs) of Closest Peak |
| 0.1 N HCl, 80°C, 24h | 5.2 | 1 | 2.1 |
| 0.1 N NaOH, 80°C, 8h | 15.8 | 2 | 1.8 |
| 3% H₂O₂, RT, 24h | 8.1 | 1 | 2.5 |
| Thermal (80°C, 48h) | 2.5 | 0 | N/A |
| Photolytic (ICH Q1B) | 4.3 | 1 | 2.3 |
Visualizations
Caption: Workflow for forced degradation of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating TLC-Densitometric and HPLC Methods for the Simultaneous Determination of Piracetam and Vincamine in the Presence of Their Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 8. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Dimiracetam during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Dimiracetam during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Direct and extensive stability data for this compound is limited in publicly available literature. However, based on the stability of structurally similar nootropic compounds like Piracetam, it is anticipated that this compound is relatively stable under neutral and acidic conditions.[1] Caution is advised under basic (alkaline) conditions, as related compounds are known to undergo hydrolysis.[1]
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
The primary factors that can contribute to the degradation of this compound include:
-
pH: Exposure to strongly basic conditions may lead to hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Although many similar compounds are relatively photostable, prolonged exposure to high-intensity UV or broad-spectrum light should be avoided as a precautionary measure.[1]
-
Oxidizing Agents: The presence of strong oxidizing agents in the sample matrix or reagents could potentially degrade the molecule.
Q3: What are the best solvents to dissolve this compound?
For analytical purposes, this compound is soluble in polar solvents. Methanol is commonly used for related compounds like Piracetam and is a good starting point for preparing stock solutions.[2][3] For biological samples, appropriate extraction and protein precipitation steps are necessary.
Q4: How should I store this compound samples and stock solutions?
To ensure stability, it is recommended to:
-
Store solid this compound in a cool, dark, and dry place.
-
Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed, light-protecting containers.
-
Minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Degradation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in the final sample. | Degradation due to high pH. | Buffer the sample to a neutral or slightly acidic pH (pH 4-7). Avoid using strong bases during extraction or sample processing. |
| Thermal degradation. | Keep samples on ice or at a reduced temperature throughout the preparation process. Avoid prolonged heating steps. | |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Sonication or vortexing can aid in dissolution.[4] For complex matrices, consider solid-phase extraction (SPE). | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the pH, temperature, and light exposure during sample preparation. Use a stability-indicating analytical method to separate the parent drug from any degradants. |
| Contamination. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. | |
| Inconsistent results between replicate samples. | Variable degradation across samples. | Standardize every step of the sample preparation protocol to ensure consistency in timing, temperature, and reagent concentrations. |
| Incomplete dissolution. | Ensure the compound is fully dissolved before proceeding with dilutions or analysis. Visual inspection and sonication can be helpful.[4] |
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental needs and analytical instrumentation.
Protocol 1: Preparation of this compound from Bulk Powder for HPLC Analysis
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.[4]
-
Dissolution: Transfer the powder to a volumetric flask. Add a small amount of HPLC-grade methanol and vortex to dissolve the powder completely.
-
Dilution: Once dissolved, bring the solution to the final volume with methanol to achieve the desired stock solution concentration.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
Filtration: Before injection, filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
-
Analysis: Analyze the sample promptly by HPLC.
Protocol 2: Extraction of this compound from Biological Fluids (e.g., Plasma) for LC-MS Analysis
-
Sample Thawing: If samples are frozen, thaw them on ice.
-
Internal Standard: Add an internal standard to the plasma sample to account for extraction variability.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile or methanol to one volume of the plasma sample. This will precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Visualizing Workflows and Pathways
Experimental Workflow for Preventing this compound Degradation
Caption: Workflow for this compound sample preparation emphasizing key steps to prevent degradation.
Hypothetical Signaling Pathway Influenced by this compound
While the precise signaling pathway of this compound is not fully elucidated, it is known to modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity.
References
Technical Support Center: Improving the Oral Bioavailability of Dimiracetam Formulations
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important for Dimiracetam?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged[1]. It is a critical parameter in drug development as it determines the dose required to achieve a therapeutic effect. Low oral bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential side effects, making a drug candidate less viable.
Q2: What are the likely challenges affecting this compound's oral bioavailability?
A2: For many new chemical entities like this compound, the primary challenges to achieving good oral bioavailability are poor aqueous solubility and/or low membrane permeability[2][3]. Other factors can include degradation in the gastrointestinal (GI) tract and first-pass metabolism in the liver[2][4]. Without specific data, it is reasonable to hypothesize that this compound, like many central nervous system drugs, may face solubility challenges[5].
Q3: How is the potential for poor oral bioavailability classified?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability[3][6].
| BCS Class | Solubility | Permeability | Oral Absorption Challenges |
| Class I | High | High | Generally well-absorbed[3] |
| Class II | Low | High | Dissolution rate-limited absorption[7] |
| Class III | High | Low | Permeability-limited absorption[2] |
| Class IV | Low | Low | Significant absorption challenges[2][3] |
Hypothetical data for illustration purposes.
Assuming this compound is a BCS Class II or IV compound, improving its solubility and dissolution rate would be a primary goal.
Q4: What are the main strategies to improve the oral bioavailability of a compound like this compound?
A4: Numerous formulation strategies can be employed, broadly categorized as follows:
-
Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area and dissolution rate[2][7].
-
Chemical Modifications: Creating prodrugs to enhance permeability or solubility[5][8].
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a carrier matrix to create an amorphous form, which has higher solubility than the crystalline form[7][9].
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility[10][11][12][13][14].
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve solubilization and absorption[15][16].
-
Troubleshooting Guide
Q1: My initial this compound formulation shows very low solubility in aqueous media. What should I try first?
A1: A logical first step is to characterize the solid-state properties of your this compound batch (e.g., crystallinity, polymorphism) and then explore simple solubility enhancement techniques.
Troubleshooting Workflow: Low Aqueous Solubility
Caption: Troubleshooting workflow for low solubility.
Q2: I have micronized this compound, but the dissolution rate is still not optimal. What is the next step?
A2: While micronization increases the surface area, it doesn't alter the drug's equilibrium solubility[7]. If dissolution is still a problem, you may need to explore more advanced techniques that create amorphous forms or enhance solubility through molecular interactions.
-
Nanosuspensions: Further reducing particle size to the nanometer range can significantly improve dissolution velocity due to a larger surface area[2][7].
-
Solid Dispersions: This is a powerful technique to convert the crystalline drug into a more soluble amorphous state[17].
Illustrative Impact of Formulation on this compound Dissolution
| Formulation Approach | Mean Particle Size | Time to 85% Dissolution (minutes) in FaSSIF* |
| Unprocessed this compound | 150 µm | > 120 |
| Micronized this compound | 15 µm | 60 |
| This compound Nanosuspension | 250 nm | 15 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | N/A | < 10 |
Fasted State Simulated Intestinal Fluid. Hypothetical data for illustration purposes.
Q3: How can I determine if poor permeability, rather than solubility, is the main issue for my this compound formulation?
A3: In vitro cell-based assays are the standard method for assessing permeability. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal barrier[18]. A low apparent permeability coefficient (Papp) in this assay would suggest that permeability is a significant hurdle.
Q4: My this compound formulation has good solubility but shows low permeability in the Caco-2 assay. What are my options?
A4: If permeability is the rate-limiting step, strategies should focus on either transiently opening tight junctions between cells or modifying the drug molecule itself.
-
Permeation Enhancers: Including certain excipients in the formulation can help improve permeability. However, this approach requires careful toxicological evaluation.
-
Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted to the active parent drug[5][8][19][20]. For this compound, a lipophilic moiety could be added to improve membrane crossing, which is then cleaved by enzymes in the body to release the active drug.
Signaling Pathway for Prodrug Activation
Caption: Prodrug strategy for enhancing permeability.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the sub-micron range to enhance dissolution velocity.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or HPMC in purified water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill.
-
-
Methodology:
-
Prepare a pre-suspension by dispersing 5% (w/v) this compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a specified speed (e.g., 2000 RPM) for a defined period (e.g., 2-4 hours). Monitor temperature to avoid degradation.
-
Periodically withdraw samples to measure particle size using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Continue milling until the desired particle size (e.g., Z-average < 400 nm) and Polydispersity Index (PDI < 0.3) are achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Spray Drying
-
Objective: To create an amorphous solid dispersion of this compound to improve its solubility and dissolution.
-
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent system (e.g., Dichloromethane/Methanol co-solvent)
-
Spray dryer apparatus.
-
-
Methodology:
-
Completely dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in the solvent system to form a clear solution.
-
Set the spray dryer parameters:
-
Inlet temperature (e.g., 100-120°C)
-
Atomization pressure/gas flow (e.g., 2 bar)
-
Feed pump rate (e.g., 5 mL/min)
-
-
Pump the solution through the atomizer nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming fine particles of the solid dispersion, which are collected in the cyclone separator.
-
Collect the resulting powder and dry it further under a vacuum to remove residual solvent.
-
Characterize the solid dispersion using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to assess miscibility, and perform dissolution testing.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a this compound formulation in vitro.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)
-
This compound formulation and analytical standards
-
LC-MS/MS system for quantification.
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Use a low-permeability marker like Lucifer Yellow to confirm that the tight junctions are intact.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side (donor compartment).
-
Add fresh transport buffer to the basolateral (BL) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL side and replace it with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
General Experimental Workflow
Caption: General workflow for bioavailability enhancement.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Drug solubility and permeability [pion-inc.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cri.northeastern.edu [cri.northeastern.edu]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Link between drug absorption solubility and permeability measurements in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 20. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimiracetam and Other Racetams on Cognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cognitive effects of Dimiracetam and other prominent racetam-class nootropic compounds: Piracetam, Aniracetam, and Oxiracetam. The information is compiled from preclinical and clinical studies to offer an objective overview supported by available experimental data.
Executive Summary
The racetam family of drugs has long been investigated for its potential cognitive-enhancing effects. While Piracetam, Aniracetam, and Oxiracetam primarily exert their influence through positive allosteric modulation of AMPA receptors and modulation of the cholinergic system, this compound distinguishes itself by acting as a negative allosteric modulator of NMDA receptors. This fundamental difference in mechanism of action suggests a distinct pharmacological profile and potential therapeutic applications. This guide synthesizes the current understanding of these compounds, presenting available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.
It is important to note that direct head-to-head clinical trials comparing this compound with Piracetam, Aniracetam, and Oxiracetam are limited. Therefore, the quantitative data presented is derived from individual studies and should be interpreted with consideration of the varying experimental conditions.
Comparative Data on Cognitive Enhancement
The following tables summarize quantitative data from various studies on the effects of this compound, Piracetam, Aniracetam, and Oxiracetam on cognitive performance.
Table 1: this compound - Preclinical Data on Cognition
| Cognitive Domain | Animal Model | Dosage | Key Findings |
| Neuropathic Pain & Cognition | Rat | - | A non-racemic 3:1 mixture of R- and S-dimiracetam (MP-101) showed greater potency than the racemic mixture in models of cognition. |
| NMDA Receptor Modulation | Rat Spinal Cord Synaptosomes | - | This compound and its enantiomers negatively modulate NMDA-induced glutamate release. |
Table 2: Piracetam - Clinical and Preclinical Data on Cognition
| Cognitive Domain | Study Population/Model | Dosage | Key Findings | Citation(s) |
| Global Cognitive Improvement | Elderly with cognitive impairment | 2.4-8.0 g/day | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99) compared to placebo in a meta-analysis of 19 studies. | [1] |
| Post-Coronary Bypass Surgery Cognitive Decline | Human | - | Meta-analysis showed significant improvement in immediate and delayed recall, and delayed picture recognition. | [2] |
| Age-Related Cognitive Decline | Elderly patients | 2.4 g/day | No statistically significant difference compared to placebo in 10 cognitive tests, but 52% showed minimal improvement on Clinical Global Evaluation vs. 25% in the placebo group. | [3] |
| Learning and Memory | Rats with chronic cerebral hypoperfusion | 600 mg/kg/day for 30 days | Markedly improved memory impairment and attenuated neuronal damage. | [4] |
Table 3: Aniracetam - Clinical and Preclinical Data on Cognition
| Cognitive Domain | Study Population/Model | Dosage | Key Findings | Citation(s) |
| Cognitive Performance in Mild Dementia | Human | 1500 mg/day | Significantly better cognitive performance at 6 months compared to Cholinesterase Inhibitors in patients with MMSE 15-25. | [5] |
| Emotional Profile in Dementia | Human | 1500 mg/day | Significantly improved emotional profile at 3 months (assessed by GDS). | [6] |
| Scopolamine-Induced Amnesia | Rat | 50 mg/kg | 53% of animals exhibited correct passive avoidance responding versus 9% in the scopolamine-only group. | [7] |
| Learning and Memory (Healthy) | C57BL/6J Mice | 50 mg/kg/day | No significant improvement in cognitive performance in healthy, non-impaired mice. | [8] |
Table 4: Oxiracetam - Preclinical Data on Cognition
| Cognitive Domain | Animal Model | Dosage | Key Findings | Citation(s) |
| Step-Down Retention | Mice | - | Distinctly improved step-down retention performance where Piracetam showed no effect. | [9] |
| Acquisition in Active-Avoidance | Aged Rats (24-27 months) | 30 and 100 mg/kg i.p. | Improved acquisition performance where Piracetam (100 mg/kg i.p.) showed no effect. | [9] |
| Learning and Memory in Vascular Dementia | Rat | 100 and 200 mg/kg/day for 4 weeks | Significantly alleviated learning and memory deficits and neuronal damage. | [10] |
| Scopolamine-Induced Amnesia | Rat | 1.9 to 19 nmols/rat (intraventricular) | Dose-dependently antagonized scopolamine-induced amnesia. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data tables are provided below.
Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.[12]
-
Apparatus: A large circular pool (typically 1.5-2 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location in one of the four imaginary quadrants of the pool.[5][12]
-
Procedure:
-
Acquisition Phase: The animal is placed into the water at various start locations around the edge of the pool and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.[12]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[12][13]
-
-
Data Analysis: Key metrics include escape latency, path length, swim speed, and the percentage of time spent in the target quadrant during the probe trial.[13][14]
Passive Avoidance Test
The passive avoidance test is used to assess fear-motivated learning and memory.[7][15]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.[16]
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. Due to rodents' natural aversion to bright light, they will typically enter the dark compartment. Upon entry, a mild, brief foot shock is delivered through the grid floor.[15][16]
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.[7][16]
-
-
Data Analysis: The primary measure is the step-through latency during the retention trial.[7]
Signaling Pathways and Mechanisms of Action
The cognitive effects of racetams are mediated through their interaction with various neurotransmitter systems. The diagrams below illustrate the proposed signaling pathways.
Caption: Proposed mechanism of this compound via negative allosteric modulation of the NMDA receptor.
Caption: Mechanism of Piracetam, Aniracetam, and Oxiracetam via positive allosteric modulation of the AMPA receptor.
References
- 1. Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cholinergic modulation of hippocampal network function [frontiersin.org]
- 3. nmda-receptor-pathways-as-drug-targets - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effectiveness of intravenous piracetam and intravenous dimenhydrinate in the treatment of acute peripheral vertigo in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Using the Spatial Learning Index to Evaluate Performance on the Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.dp.ua [medicine.dp.ua]
A Comparative Guide for Researchers: Dimiracetam vs. Pregabalin for Neuropathic Pain
An objective analysis of two distinct pharmacological approaches to alleviating neuropathic pain, this guide synthesizes available preclinical and clinical data for Dimiracetam and Pregabalin. It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While pregabalin has become a cornerstone of treatment, the search for novel agents with improved efficacy and tolerability continues. This compound, a racetam derivative, has emerged as a potential candidate, demonstrating promising results in preclinical models of neuropathic pain. This guide provides a comprehensive comparison of these two agents to inform future research and development.
Mechanism of Action: Divergent Pathways to Pain Relief
This compound and Pregabalin modulate excitatory neurotransmission to achieve their analgesic effects, but through distinct molecular targets and signaling pathways.
This compound: This agent is understood to counteract the effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, by modulating the N-methyl-D-aspartate (NMDA) receptor.[1] Preclinical studies have shown that this compound inhibits NMDA-induced glutamate release in the spinal cord.[1][2] This action is thought to occur via interaction with NMDA receptor isoforms that contain pH-sensitive GluN1 and GluN2A subunits, thereby reducing neuronal hyperexcitability associated with neuropathic pain.[1][2]
Pregabalin: The mechanism of Pregabalin is well-established and centers on its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide. This reduction in excitatory signaling contributes to its analgesic, anxiolytic, and anticonvulsant properties.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies in animal models of neuropathic pain provide the primary basis for evaluating the relative efficacy of this compound and Pregabalin.
| Parameter | This compound | Pregabalin | Experimental Model | Source |
| Acute Analgesia | Statistically significant increase in pain threshold at 300 mg/kg p.o., 15 minutes post-administration. | Comparable effect to this compound at 30 mg/kg p.o. | Sorafenib-induced neuropathic pain in rats (cold allodynia). | [3][4] |
| Chronic Analgesia | Repeated administration (150 mg/kg p.o., twice daily) significantly protected against the development of cold allodynia. The effect persisted for 48 hours after the last dose. | Repeated administration (15 mg/kg p.o., twice daily) effectively prevented cold allodynia. The effect persisted for 24 hours after the last dose. | Sorafenib-induced neuropathic pain in rats (cold allodynia). | [5] |
| Comparative Efficacy | In some preclinical models, this compound has been reported to have higher efficacy than Pregabalin. | Reference compound in several this compound preclinical studies. | Various models including chemotherapy-induced neuropathy and osteoarthritis. | [6] |
Clinical Evidence: An Asymmetrical Comparison
The clinical data available for this compound and Pregabalin are vastly different, with Pregabalin being a well-established therapeutic and this compound having limited publicly available clinical trial results.
This compound: Emerging Clinical Data
A Phase IIa, randomized, double-blind, placebo-controlled trial (NCT01135251) evaluated the safety, tolerability, and exploratory efficacy of this compound in 116 HIV patients with treatment-induced neuropathic pain.[3]
| Parameter | This compound | Placebo | Clinical Trial | Source |
| Primary Endpoint | Demonstrated excellent safety and was well-tolerated. | Not specified in available sources. | Phase IIa (NCT01135251) | |
| Efficacy Endpoints | "Very useful efficacy data" reported based on Visual Analogue Scale (VAS) and Total Symptom Score (TSS), but quantitative results are not publicly available. | Not specified in available sources. | Phase IIa (NCT01135251) | |
| Tolerability | 111 out of 116 patients reached and maintained the highest dose (1600mg b.i.d.) to the end of the 8-week study. | Not specified in available sources. | Phase IIa (NCT01135251) | |
| Safety Profile | A benign safety and tolerability profile, comparable to placebo, was noted in Phase 1 and 2 studies (totaling 176 subjects), with no signs of sedation, dependence, or withdrawal symptoms. | Not specified in available sources. | Phase 1 and 2 studies | [1] |
Pregabalin: Extensive Clinical Data
Pregabalin has been extensively studied in numerous large-scale clinical trials for various neuropathic pain conditions. The following table summarizes representative data.
| Parameter | Pregabalin (150-600 mg/day) | Placebo | Neuropathic Pain Condition | Source |
| ≥50% Pain Reduction | 35% of patients | 18% of patients | Peripheral Neuropathic Pain | |
| Mean Pain Score Reduction | Significant reduction from baseline | Less significant reduction from baseline | Diabetic Peripheral Neuropathy | |
| Sleep Interference | Significant improvement | Less significant improvement | Diabetic Peripheral Neuropathy | |
| Common Adverse Events | Dizziness, somnolence, peripheral edema, weight gain, dry mouth, blurred vision. | Lower incidence of adverse events. | Various Neuropathic Pain Conditions |
Pharmacokinetics: A Comparative Overview
| Parameter | This compound | Pregabalin | Source |
| Absorption | Data from human clinical trials not publicly available. | Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 hour. | |
| Bioavailability | Data from human clinical trials not publicly available. | ≥90%, independent of dose. | |
| Metabolism | Data from human clinical trials not publicly available. | Negligible metabolism. | |
| Elimination Half-life | Data from human clinical trials not publicly available. In rats, the effect of the last dose outlasted the half-life by more than 12 times.[2][7] | Approximately 6.3 hours. | |
| Excretion | Data from human clinical trials not publicly available. | Primarily excreted unchanged by the kidneys. |
Experimental Protocols
Animal Model of Sorafenib-Induced Neuropathic Pain
-
Subjects: Male Sprague-Dawley rats.
-
Induction of Neuropathy: Daily intraperitoneal (i.p.) injections of sorafenib (10 or 30 mg/kg) for 21 days.
-
Behavioral Testing (Cold Allodynia): The cold plate test was used to assess the paw-licking threshold to a non-noxious cold stimulus. Measurements were taken on days 0, 7, 14, and 21.
-
Drug Administration: this compound (300 mg/kg), Pregabalin (30 mg/kg), gabapentin (100 mg/kg), and duloxetine (30 mg/kg) were administered orally (p.o.) on day 14 for acute testing. For chronic testing, this compound (150 mg/kg p.o., twice daily) was administered from the first day of sorafenib treatment.[3][4]
References
- 1. novaremed.com [novaremed.com]
- 2. Novaremed Announces Completion of All Patient Visits in NIH-Funded Phase 2b Trial of Non-Opioid Nispomeben for Treating Chronic Pain Associated with Diabetic Peripheral Neuropathy - BioSpace [biospace.com]
- 3. novaremed.com [novaremed.com]
- 4. Home | Novaremed [novaremed.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. novaremed.com [novaremed.com]
Cross-study validation of Dimiracetam's nootropic effects
A critical evaluation of Dimiracetam's cognitive-enhancing properties in the context of established nootropics reveals a promising, yet incompletely characterized, agent. Preclinical data suggests this compound possesses significant potency, potentially exceeding that of older racetams like Oxiracetam. However, a comprehensive cross-study validation directly comparing its efficacy against a wider range of nootropics in standardized cognitive models remains to be fully established.
This compound, a bicyclic derivative of piracetam, has demonstrated notable cognitive-enhancing effects in preclinical studies. Its mechanism of action, like other racetams, is believed to involve the modulation of central neurotransmitter systems, particularly the glutamatergic and cholinergic pathways, which are crucial for learning and memory.
Comparative Efficacy in Preclinical Models
To contextualize the nootropic potential of this compound, this guide compares its available preclinical data with that of three other well-known racetam nootropics: Piracetam, Aniracetam, and Oxiracetam. The data is primarily drawn from studies utilizing the passive avoidance task, a common behavioral paradigm to assess learning and memory in rodents, and in vitro assays measuring the modulation of neurotransmitter release.
Modulation of NMDA Receptor Activity
One of the key mechanisms attributed to the cognitive-enhancing effects of racetams is the modulation of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity. In vitro studies have quantified the inhibitory effect of this compound and its enantiomers on NMDA-induced aspartate release, providing a measure of their potency at the molecular level.
Table 1: Comparative Potency in Inhibiting NMDA-Induced [³H]D-Aspartate Release
| Compound | IC50 (nM) |
| Racemic this compound | 16.26 ± 2.09 |
| R-Dimiracetam | 87.45 ± 9.96 |
| S-Dimiracetam | 248.50 ± 43.79 |
Data sourced from a study on rat spinal cord synaptosomes.
Performance in Passive Avoidance Tasks
The passive avoidance task is a widely used behavioral model to assess the effects of nootropic compounds on learning and memory. In this test, animals learn to avoid an environment where they previously received an aversive stimulus. The latency to enter the "aversive" chamber is used as a measure of memory retention. The following table summarizes findings from various studies on the effects of different racetams in this paradigm, often in the context of reversing chemically-induced amnesia (e.g., with scopolamine).
Table 2: Comparative Efficacy of Racetams in the Passive Avoidance Task (Rodent Models)
| Nootropic | Species | Model Condition | Dose Range (mg/kg) | Observed Effect |
| This compound | - | - | - | Data from passive avoidance tasks are not readily available in the reviewed literature, highlighting a gap in direct comparative studies. |
| Piracetam | Rat | Normal | 100 | Significantly prolonged step-down latencies.[1] |
| Rat | Scopolamine-induced amnesia | 100 | Largely overcame the amnesic effects of scopolamine.[2] | |
| Aniracetam | Rat | Normal | 30 - 50 | Significantly prolonged step-down latencies.[1] |
| Rat | Scopolamine-induced amnesia | 50 | The lowest oral dose to significantly ameliorate scopolamine-induced amnesia.[3] | |
| Oxiracetam | Rat | Scopolamine-induced amnesia | 50 - 100 | Reduced the scopolamine-induced amnesic effect.[4] |
Experimental Protocols
Passive Avoidance Test
Objective: To assess the effect of a substance on learning and memory.
Apparatus: A two-compartment apparatus with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. Due to their natural aversion to light, they will typically move to the dark compartment. Upon entering the dark chamber, a mild, brief foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency is interpreted as better memory of the aversive stimulus.
-
Drug Administration: The test compound is typically administered before the acquisition trial to assess its effect on learning, or after the acquisition trial to evaluate its impact on memory consolidation. In amnesia models, a substance like scopolamine is administered before the acquisition trial to induce a cognitive deficit, and the nootropic is given to test its ability to counteract this effect.
NMDA-Induced [³H]D-Aspartate Release Assay
Objective: To measure the modulatory effect of a compound on NMDA receptor activity.
Procedure:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from a specific brain region (e.g., spinal cord).
-
Radiolabeling: The synaptosomes are incubated with a radioactive tracer, [³H]D-aspartate, which is taken up and stored in synaptic vesicles.
-
Superfusion: The labeled synaptosomes are placed in a superfusion system and continuously washed with a physiological buffer.
-
Stimulation: The synaptosomes are stimulated with NMDA, which triggers the release of the radiolabeled aspartate.
-
Drug Application: The test compound is added to the superfusion medium before and during NMDA stimulation.
-
Measurement: The amount of radioactivity in the collected fractions is measured to quantify the amount of [³H]D-aspartate released. A reduction in NMDA-induced release indicates an inhibitory effect of the test compound on NMDA receptor function.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on its effects on NMDA-induced glutamate release and its classification as a racetam, its mechanism likely involves the modulation of glutamatergic and cholinergic neurotransmission.
Postulated Signaling Pathway for Racetam Nootropics
The following diagram illustrates a generalized signaling pathway through which racetams are thought to exert their nootropic effects, primarily through the modulation of AMPA and NMDA receptors, as well as the cholinergic system.
Caption: Generalized signaling pathway for racetam nootropics.
Experimental Workflow for Passive Avoidance Task
The following diagram outlines the typical workflow for a passive avoidance experiment used to evaluate the efficacy of nootropic compounds.
Caption: Experimental workflow for the passive avoidance task.
References
- 1. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response effects of d-amphetamine on passive avoidance learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Dimiracetam: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Dimiracetam, a bicyclic derivative of 2-pyrrolidinone, was initially developed as a cognitive enhancer, joining the racetam family of nootropics. However, subsequent research has unveiled its significant potential in managing neuropathic pain, shifting the primary focus of its investigation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, presenting available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data available for this compound and its related compounds, focusing on its in vitro modulation of NMDA receptor activity and its in vivo analgesic effects.
In Vitro Efficacy: Inhibition of NMDA-Induced Glutamate Release
| Compound | Preparation | Assay | IC50 | Source(s) |
| MP-101 (R:S 3:1 this compound) | Rat Spinal Cord Synaptosomes | NMDA-Induced [³H]D-Aspartate Release | pM range | [1] |
| This compound (racemic) | Rat Spinal Cord Synaptosomes | NMDA-Induced [³H]D-Aspartate Release | More potent than individual enantiomers, less potent than MP-101 | [1] |
| R-Dimiracetam | Rat Spinal Cord Synaptosomes | NMDA-Induced [³H]D-Aspartate Release | Less potent than racemic this compound | [1] |
| S-Dimiracetam | Rat Spinal Cord Synaptosomes | NMDA-Induced [³H]D-Aspartate Release | Less potent than racemic this compound | [1] |
Note: A specific IC50 value for racemic this compound was not available in the reviewed literature, though its potency is described relative to its enantiomers and the non-racemic mixture MP-101.
In Vivo Efficacy: Analgesic Effects in Neuropathic Pain Models
| Compound | Animal Model | Test | Effective Dose | Outcome | Source(s) |
| This compound | Sorafenib-induced neuropathic pain (rats) | Cold Allodynia | 300 mg/kg p.o. (acute) | Statistically significant increase in pain threshold 15 min after administration. | [2][3] |
| 150 mg/kg p.o. (chronic, b.i.d. for 14 days) | Effectively prevented cold allodynia; effect persisted for 48h after the last dose. | [3] | |||
| Pregabalin | Sorafenib-induced neuropathic pain (rats) | Cold Allodynia | 30 mg/kg p.o. (acute) | Comparable effect to this compound. | [2][3] |
| 15 mg/kg p.o. (chronic, b.i.d. for 14 days) | Effectively prevented cold allodynia; effect persisted for 24h after the last dose. | [3] | |||
| Gabapentin | Sorafenib-induced neuropathic pain (rats) | Cold Allodynia | 100 mg/kg p.o. (acute) | Ineffective. | [2][3] |
| Duloxetine | Sorafenib-induced neuropathic pain (rats) | Cold Allodynia | 30 mg/kg p.o. (acute) | Ineffective. | [2][3] |
| This compound | MIA-induced osteoarthritis (rats) | Weight-bearing | 300 mg/kg | Significantly improved weight tolerated on the ipsilateral paw. | [1] |
| MP-101 | Oxaliplatin-induced neuropathic pain (rats) | Mechanical Hypersensitivity | Not specified | Significantly improved anti-neuropathic profile compared to this compound; effect continued for one week after treatment suspension. | [1] |
Note: While this compound was originally investigated for cognitive enhancement, there is a notable lack of published in vivo studies directly comparing its efficacy in validated models of learning and memory against other nootropics like piracetam.
Experimental Protocols
In Vitro: Synaptosome Preparation and NMDA-Induced [³H]D-Aspartate Release Assay
Objective: To assess the effect of this compound on NMDA receptor-mediated glutamate release from nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Spinal cords are rapidly dissected from adult rats and homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).
-
The purified synaptosomes are resuspended in a physiological buffer.
-
-
[³H]D-Aspartate Loading and Release:
-
Synaptosomes are incubated with [³H]D-aspartate, a radiolabeled analogue of glutamate, which is taken up by the glutamate transporters.
-
The loaded synaptosomes are then washed and superfused with a physiological buffer.
-
Basal efflux of [³H]D-aspartate is collected in fractions.
-
To induce release, synaptosomes are stimulated with a buffer containing N-methyl-D-aspartate (NMDA).
-
Fractions are collected during and after NMDA stimulation.
-
The effect of this compound is assessed by adding it to the superfusion medium before and during NMDA stimulation at various concentrations.
-
-
Data Analysis:
-
The radioactivity in each collected fraction is measured using liquid scintillation counting.
-
The amount of [³H]D-aspartate released is expressed as a percentage of the total radioactivity present in the synaptosomes.
-
The inhibitory effect of this compound is calculated, and an IC50 value (the concentration of the drug that inhibits 50% of the NMDA-induced release) is determined.
-
In Vivo: Assessment of Mechanical Allodynia (Von Frey Test) in a Rat Model of Neuropathic Pain
Objective: To evaluate the analgesic efficacy of this compound in reducing mechanical hypersensitivity.
Methodology:
-
Induction of Neuropathic Pain:
-
Neuropathic pain is induced in rats through various models, such as the administration of chemotherapeutic agents like sorafenib or oxaliplatin, or through nerve injury.
-
-
Acclimatization and Testing Environment:
-
Rats are habituated to the testing apparatus, which consists of a wire mesh floor allowing access to the plantar surface of the paws.
-
The testing environment is kept quiet to minimize stress.
-
-
Application of Von Frey Filaments:
-
A series of calibrated von Frey filaments, which exert a specific force when bent, are used.
-
The filaments are applied to the mid-plantar surface of the hind paw.
-
The "up-down" method is often employed, starting with a filament in the middle of the force range. A positive response (paw withdrawal) leads to the use of a weaker filament, while a negative response leads to a stronger one.
-
-
Determination of Paw Withdrawal Threshold (PWT):
-
The 50% paw withdrawal threshold is calculated using the pattern of positive and negative responses. This threshold represents the force at which the animal has a 50% chance of withdrawing its paw.
-
-
Drug Administration and Assessment:
-
This compound or a vehicle control is administered orally (p.o.) at specified doses.
-
The PWT is measured at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
The results are compared to baseline measurements and to the effects of other analgesic drugs.
-
Mandatory Visualization
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Neuropathic Pain Assessment
Caption: Workflow for assessing this compound's in vivo analgesic efficacy.
References
Dimiracetam for Neuropathic Pain: A Comparative Analysis of Preclinical Evidence
A deep dive into the preclinical data surrounding Dimiracetam reveals a potential new avenue for neuropathic pain treatment. While clinical data remains absent, this guide provides a comprehensive comparison of this compound with established therapies based on available animal studies, offering valuable insights for researchers and drug development professionals.
This compound, a bicyclic 2-pyrrolidinone derivative initially investigated for cognitive enhancement, has demonstrated significant potential as a potent analgesic in various preclinical models of neuropathic pain.[1][2] This guide synthesizes the existing preclinical data to compare its efficacy, mechanism of action, and experimental protocols against established first-line treatments for neuropathic pain, including pregabalin, gabapentin, and duloxetine.
Comparative Efficacy in Preclinical Models
This compound has shown a broad spectrum of activity and prolonged efficacy in animal models of neuropathic pain induced by nerve injury, chemotherapy, and osteoarthritis.[1][2] Preclinical studies have reported its effectiveness in reversing hyperalgesia and allodynia, key symptoms of neuropathic pain.[2]
Table 1: Comparative Efficacy of this compound and Standard Neuropathic Pain Treatments in Preclinical Models
| Drug | Animal Model | Efficacy Measure | Key Findings | Reference |
| This compound | Sorafenib-induced neuropathy (rat) | Cold allodynia | Acutely effective at 300 mg/kg p.o.; Chronic administration (150 mg/kg p.o. twice daily) prevented cold allodynia with effects persisting for 48 hours after the last dose. | [3][4] |
| FOLFOX-induced neuropathy (rat) | Mechanical hypersensitivity, autonomic and neurological impairments | Repeated treatment (150 mg/kg p.o. twice daily) fully reduced hypersensitivity and neurological alterations. | [5] | |
| MIA-induced osteoarthritis (rat) | Hyperalgesia | Chronic dosing completely reverted hyperalgesia. | [1] | |
| Antiretroviral drug-induced neuropathy (rat) | Hyperalgesia | Chronic dosing completely reverted hyperalgesia. | [1] | |
| Pregabalin | Sorafenib-induced neuropathy (rat) | Cold allodynia | Acutely effective at 30 mg/kg p.o.; Chronic administration (15 mg/kg p.o. twice daily) was effective, with effects persisting for 24 hours after the last dose. | [3] |
| FOLFOX-induced neuropathy (rat) | Mechanical hypersensitivity | Repeatedly administered (20 mg/kg p.o. twice daily) was less effective than this compound in reducing mechanical hypersensitivity. | [5] | |
| Gabapentin | Sorafenib-induced neuropathy (rat) | Cold allodynia | Ineffective acutely at 100 mg/kg p.o. | [3][4] |
| Duloxetine | Sorafenib-induced neuropathy (rat) | Cold allodynia | Ineffective acutely at 30 mg/kg p.o. | [3][4] |
Mechanism of Action: A Focus on Glutamate Modulation
This compound's proposed mechanism of action in neuropathic pain centers on its ability to modulate the glutamatergic system. Specifically, it has been shown to counteract the N-methyl-D-aspartate (NMDA)-induced release of glutamate in synaptosomal preparations, with the highest potency observed in the spinal cord.[1][2] This action is thought to occur via NMDA receptor isoforms containing pH-sensitive GluN1 and GluN2A subunits.[1]
In contrast, while pregabalin also affects the glutamatergic system, its primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels, which in turn reduces the release of several neurotransmitters, including glutamate.[2]
Detailed Experimental Protocols
The preclinical evaluation of this compound has utilized established and clinically relevant animal models of neuropathic pain. The following provides an overview of the methodologies employed in key studies.
Sorafenib-Induced Neuropathic Pain Model in Rats
-
Induction: Male Sprague-Dawley rats were treated with sorafenib administered intraperitoneally (i.p.) at doses of 10 and 30 mg/kg once daily for 21 days.[4]
-
Pain Assessment:
-
Cold Plate Test: The latency to a pain response (paw licking or jumping) was measured on a cold plate maintained at a non-noxious temperature. A lowered paw-licking threshold indicates cold allodynia.[4]
-
Paw Pressure Test and Electronic von Frey: These tests were used to assess mechanical hyperalgesia and allodynia, respectively.[4]
-
-
Drug Administration: this compound (300 mg/kg), gabapentin (100 mg/kg), pregabalin (30 mg/kg), and duloxetine (30 mg/kg) were administered orally (p.o.) for acute testing.[4] For chronic studies, this compound (150 mg/kg) was given twice daily.[4]
FOLFOX-Induced Neuropathy Model in Rats
-
Induction: A clinically relevant model of FOLFOX (a chemotherapy regimen) induced neurotoxicity was developed in rats.
-
Pain Assessment: Mechanical hypersensitivity was a key measure of neuropathic pain.
-
Drug Administration: this compound (150 mg/kg, p.o., twice daily) and pregabalin (20 mg/kg, p.o., twice daily) were administered repeatedly starting from day 22 after induction.[5]
Comparison with Standard of Care
While this compound shows promise in preclinical settings, it is crucial to consider the extensive clinical data supporting the use of current first-line treatments for neuropathic pain.
Table 2: Overview of this compound and Approved Neuropathic Pain Medications
| Feature | This compound (Preclinical Data) | Pregabalin (Clinical Data) | Gabapentin (Clinical Data) | Duloxetine (Clinical Data) |
| Primary Mechanism | NMDA receptor modulation, reduction of glutamate release | Binds to α2δ subunit of voltage-gated calcium channels | Structurally related to GABA, binds to α2δ subunit of voltage-gated calcium channels | Serotonin and norepinephrine reuptake inhibitor (SNRI) |
| FDA Approved Indications for Neuropathic Pain | None | Painful diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, neuropathic pain associated with spinal cord injury[6] | Postherpetic neuralgia[6] | Painful diabetic peripheral neuropathy[6] |
| Common Side Effects | Not established in humans | Dizziness, somnolence, peripheral edema, weight gain[7] | Dizziness, somnolence | Nausea, dry mouth, constipation, decreased appetite |
| Dosing Frequency | Twice daily in preclinical studies | Typically 2-3 times daily | 3 times daily | Once daily |
Future Directions and Conclusion
The preclinical data for this compound presents a compelling case for its further investigation as a novel treatment for neuropathic pain. Its distinct mechanism of action, targeting NMDA-induced glutamate release, offers a potential alternative to existing therapies. Furthermore, its superior efficacy compared to pregabalin in a head-to-head preclinical study warrants attention.[5]
However, the absence of clinical trial data is a significant limitation. Future research must focus on translating these promising preclinical findings into well-controlled clinical studies to establish the safety, tolerability, and efficacy of this compound in human patients with neuropathic pain. For researchers and drug development professionals, this compound represents a promising lead compound that could address the unmet medical needs of patients suffering from this debilitating condition.
References
- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A model of neuropathic pain induced by sorafenib in the rat: Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and Nonpharmacological Treatments for Painful Diabetic Peripheral Neuropathy [e-dmj.org]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Dimiracetam vs. Levetiracetam: A Comparative Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanistic properties of Dimiracetam and Levetiracetam. The information is compiled from preclinical research to offer an objective overview for researchers and professionals in drug development.
Introduction
This compound and Levetiracetam are both pyrrolidinone derivatives, a class of compounds often associated with nootropic or anticonvulsant activities. While structurally related, their primary mechanisms of action and therapeutic applications appear to diverge significantly. Levetiracetam is an established anti-epileptic drug, whereas this compound has been investigated for its potential in treating neuropathic pain and as a cognition enhancer.[1][2] This guide will dissect their distinct molecular interactions and the experimental evidence that defines their pharmacological profiles.
Primary Molecular Targets and Mechanism of Action
The core difference in the mechanism of action between this compound and Levetiracetam lies in their primary molecular targets within the central nervous system. Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A), while this compound appears to exert its effects through the modulation of NMDA receptor-mediated glutamate release.[3][4]
Levetiracetam: A Synaptic Vesicle Protein 2A (SV2A) Ligand
Levetiracetam's anticonvulsant activity is primarily mediated by its specific and saturable binding to the synaptic vesicle protein 2A (SV2A).[3] SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. The binding of Levetiracetam to SV2A is thought to modulate the function of this protein, leading to a reduction in neuronal hyperexcitability and seizure propagation.[4]
This compound: A Modulator of NMDA-Induced Glutamate Release
This compound has been shown to counteract the N-methyl-D-aspartate (NMDA)-induced release of glutamate, with high potency observed in the spinal cord.[1][5] This suggests that this compound's mechanism of action involves the negative modulation of NMDA receptor activity, which could explain its efficacy in models of neuropathic pain, a condition often associated with glutamatergic hyperexcitability.[4][6]
Quantitative Mechanistic Data
The following tables summarize the available quantitative data for this compound and Levetiracetam, focusing on their interaction with their respective primary targets.
Table 1: this compound - Modulation of NMDA-Induced Glutamate Release
| Compound | Assay | Preparation | IC50 | Reference |
| MP-101 (R:S 3:1 this compound) | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | Picomolar range | [3][7] |
| This compound (racemic) | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | More potent than individual enantiomers | [3][7] |
Table 2: Levetiracetam - Binding Affinity for SV2A
| Ligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]ucb 30889 (Levetiracetam analog) | Human cerebral cortex | 53 ± 7 | ~3-4 | [8] |
| [3H]ucb 30889 (Levetiracetam analog) | Human hippocampus | 55 ± 9 | ~3-4 | [8] |
| [3H]ucb 30889 (Levetiracetam analog) | Human cerebellum | 70 ± 11 | ~3-4 | [8] |
| [3H]ucb 30889 (Levetiracetam analog) | CHO cells expressing human SV2A | 75 ± 33 | Not reported | [8] |
Secondary and Downstream Effects
Beyond their primary mechanisms, both compounds have been reported to influence other aspects of neurotransmission.
Levetiracetam:
-
AMPA Receptor Modulation: Levetiracetam has been shown to decrease the amplitude of kainate- and AMPA-induced currents in cultured cortical neurons.[9] It also reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting a presynaptic site of action.[9][10]
-
Calcium Channel Inhibition: Some studies suggest that Levetiracetam can inhibit N-type calcium channels and modulate presynaptic P/Q-type voltage-dependent calcium channels, leading to reduced glutamate release.[10][11]
This compound:
-
The current literature primarily focuses on its interaction with the NMDA receptor system. Further research is needed to elucidate other potential downstream effects.
Experimental Protocols
This compound: NMDA-Induced [3H]D-Aspartate Release Assay
This assay is used to measure the effect of a compound on the release of glutamate (traced by [3H]D-aspartate) from nerve terminals (synaptosomes) stimulated by NMDA.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the spinal cord of rats. The tissue is homogenized in a sucrose solution and then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Loading with [3H]D-Aspartate: The synaptosomes are incubated with [3H]D-aspartate, a radiolabeled analog of glutamate, which is taken up into the synaptic vesicles.
-
Superfusion and Stimulation: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer. To induce glutamate release, the synaptosomes are stimulated with a solution containing NMDA.
-
Drug Application: Different concentrations of this compound (or its enantiomers) are included in the perfusion medium before and during NMDA stimulation.
-
Measurement of Radioactivity: The amount of [3H]D-aspartate released into the superfusate is measured using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the amount of [3H]D-aspartate released in the presence and absence of the drug. The IC50 value is determined from the concentration-response curve.[3][7]
Levetiracetam: SV2A Binding Assay
This assay quantifies the binding affinity of Levetiracetam or its analogs to the SV2A protein.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., human cerebral cortex) or cells expressing recombinant human SV2A (e.g., CHO cells) are homogenized and centrifuged to prepare a membrane fraction rich in SV2A.[8]
-
Radioligand Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to SV2A, such as [3H]ucb 30889.
-
Competition Assay: Increasing concentrations of unlabeled Levetiracetam are added to the incubation mixture to compete with the radioligand for binding to SV2A.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The unbound radioligand is washed away.
-
Measurement of Radioactivity: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of Levetiracetam that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Kd) can be calculated from the IC50 value. Saturation binding experiments, where increasing concentrations of the radioligand are used, can determine both the Kd and the maximum number of binding sites (Bmax).[8]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. examine.com [examine.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novaremed.com [novaremed.com]
- 8. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of AMPA receptors in cultured cortical neurons induced by the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levetiracetam inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]
- 11. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Non-Racemic Mixture MP-101 and Pure Dimiracetam Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the non-racemic mixture MP-101 in comparison to its constituent pure enantiomers of Dimiracetam, (R)-Dimiracetam and (S)-Dimiracetam, as well as the racemic mixture. The data presented is compiled from preclinical studies and aims to inform researchers and professionals in the field of drug development about the potential advantages of this novel formulation.
Introduction
This compound, a bicyclic analog of piracetam, has been investigated for its nootropic and neuroprotective properties. It exists as two enantiomers, (R)- and (S)-Dimiracetam. While the racemic mixture has shown efficacy in models of neuropathic pain, recent research has focused on a specific non-racemic mixture, designated as MP-101.[1][2] MP-101 is a fixed-dose combination of three parts (R)-Dimiracetam and one part (S)-Dimiracetam.[1] This guide will delve into the comparative pharmacology of MP-101, the individual enantiomers, and the racemic mixture, with a focus on in vitro potency and in vivo efficacy.
Data Presentation
The following tables summarize the key quantitative data from comparative preclinical studies.
Table 1: In Vitro Potency in Inhibition of NMDA-Induced [³H]D-Aspartate Release
| Compound | IC₅₀ (nM) |
| (S)-Dimiracetam | 248.50 ± 43.79[3] |
| (R)-Dimiracetam | 87.45 ± 9.96[3] |
| Racemic this compound | 16.26 ± 2.09[3] |
| MP-101 (R:S 3:1) | Picomolar Range [2][4] |
IC₅₀ values represent the concentration required to inhibit 50% of the NMDA-induced [³H]D-aspartate release in rat spinal cord synaptosomes.
Table 2: Summary of In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| (S)-Dimiracetam | Sodium monoiodoacetate (MIA) model of osteoarthritis pain | Poorly active, with a small, statistically significant effect only at 15 minutes post-administration. |
| (R)-Dimiracetam | Sodium monoiodoacetate (MIA) model of osteoarthritis pain | Showed a lower anti-hyperalgesic effect compared to the racemate, with the effect lasting up to 45 minutes. |
| Racemic this compound | Sodium monoiodoacetate (MIA) model of osteoarthritis pain | Significantly improved weight tolerance on the ipsilateral paw, with a peak effect at 15 minutes and significance up to 60 minutes.[2] |
| MP-101 (R:S 3:1) | Chronic oxaliplatin-induced neuropathic pain model | Showed a significantly improved anti-neuropathic profile compared to racemic this compound, with the effect persisting for one week after treatment suspension.[2][5] |
| Animal models of cognition and depression | Performed better than racemic this compound.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. In Vitro: NMDA-Induced [³H]D-Aspartate Release from Rat Spinal Cord Synaptosomes
This assay assesses the ability of a compound to modulate the release of the excitatory neurotransmitter aspartate, which is triggered by the activation of NMDA receptors.
-
Synaptosome Preparation: Spinal cords are dissected from rats and homogenized in a sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.
-
Radiolabeling: The synaptosomes are incubated with [³H]D-aspartate, a radioactive tracer that is taken up by the aspartate transporters into the synaptic vesicles.
-
Superfusion: The labeled synaptosomes are layered onto microporous filters and superfused with a physiological buffer.
-
Stimulation and Compound Application: The synaptosomes are stimulated with a solution containing NMDA and glycine in a magnesium-free medium to induce the release of [³H]D-aspartate. Different concentrations of the test compounds (MP-101, racemic this compound, R- and S-enantiomers) are included in the superfusion medium to determine their inhibitory effect on the stimulated release.
-
Quantification: The amount of radioactivity in the collected superfusate fractions is measured using liquid scintillation counting. The inhibitory potency of the compounds is expressed as the IC₅₀ value, which is the concentration that produces 50% inhibition of the NMDA-induced release.[3]
2. In Vivo: Chronic Oxaliplatin-Induced Neuropathic Pain Model in Rats
This model mimics the painful peripheral neuropathy often experienced by cancer patients undergoing chemotherapy with oxaliplatin.
-
Induction of Neuropathy: Rats are administered repeated intraperitoneal injections of oxaliplatin over a period of several days to induce a state of chronic neuropathic pain.[2] This is characterized by heightened sensitivity to mechanical and thermal stimuli.
-
Drug Administration: MP-101 or the comparator compounds are administered orally to the animals.
-
Behavioral Testing: The anti-neuropathic effects of the treatments are assessed using standardized behavioral tests that measure pain responses. These may include:
-
Von Frey Test: Measures mechanical allodynia by assessing the paw withdrawal threshold to calibrated monofilaments.
-
Cold Plate Test: Measures cold hyperalgesia by recording the latency to a pain response when the animal is placed on a cold surface.
-
-
Data Analysis: The paw withdrawal thresholds or response latencies are recorded at various time points after drug administration and compared between the different treatment groups and a vehicle control group to determine the efficacy of the compounds.[2]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of MP-101 and this compound enantiomers.
Experimental Workflow
Caption: Workflow for comparing MP-101 and this compound enantiomers.
Discussion and Conclusion
The presented data indicates that the non-racemic mixture MP-101 demonstrates a significantly higher potency in vitro compared to the racemic mixture and the individual enantiomers of this compound.[2][3] The IC₅₀ of MP-101 for the inhibition of NMDA-induced aspartate release is in the picomolar range, suggesting a synergistic interaction between the R- and S-enantiomers in this specific 3:1 ratio.[2][4]
In vivo studies corroborate these findings, with MP-101 showing a superior anti-neuropathic profile in the oxaliplatin-induced pain model, a model with high clinical relevance for chemotherapy-induced peripheral neuropathy.[2][5] Furthermore, the enhanced performance of MP-101 in animal models of cognition and depression suggests a broader therapeutic potential.[2][5]
The observation that the racemic mixture is more potent than either of the individual enantiomers, and that the specific 3:1 non-racemic mixture (MP-101) is even more potent, points towards a complex allosteric modulation of the NMDA receptor complex. This suggests that the S-enantiomer, while less active on its own, may play a crucial role in potentiating the activity of the R-enantiomer.
References
- 1. criver.com [criver.com]
- 2. Oxaliplatin-Induced Neuropathic Pain in Mice. [bio-protocol.org]
- 3. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MP 101 - Mitochon Pharmaceuticals - AdisInsight [adisinsight.springer.com]
Assessing the therapeutic index of Dimiracetam compared to other nootropics
An Assessment of the Therapeutic Index of Dimiracetam in Comparison to Other Nootropic Agents
For Immediate Release
This guide provides a comparative assessment of the therapeutic index of this compound against other prominent nootropics in the racetam class, including Piracetam, Aniracetam, Oxiracetam, and Pramiracetam. The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI suggests a wider margin of safety.
While preclinical data for this compound is limited in publicly accessible literature, this guide synthesizes the available data for related compounds to provide a contextual safety and efficacy profile for the racetam class.
Quantitative Assessment of Therapeutic Index
| Compound | Animal Model | LD50 (Oral) | ED50 (Cognitive Enhancement) | Calculated Therapeutic Index (Approx.) | Citation(s) |
| This compound | --- | Data Not Available | Data Not Available | --- | |
| Piracetam | Mouse | >2000 mg/kg | 75 - 150 mg/kg (Morris Water Maze) | > 13 - 27 | [1][2] |
| Rat | Data Not Available | 100 mg/kg (Scopolamine-induced amnesia) | --- | [3] | |
| Aniracetam | Rat | Data Not Available | 50 mg/kg (Scopolamine-induced amnesia) | --- | [4] |
| Oxiracetam | Rat | >3000 mg/kg (Implied) | 30 - 100 mg/kg (Active Avoidance) | > 30 - 100 | [5][6][7] |
| Pramiracetam | Mouse | >600 mg/kg (Implied) | Data Not Available | --- | [8][9] |
Disclaimer: The calculated therapeutic indices are approximate and derived from different studies. The lack of a standardized experimental protocol across all studies necessitates cautious interpretation.
Experimental Protocols
The data presented in this guide are derived from various preclinical studies. The methodologies for determining the key parameters of efficacy (ED50) and acute toxicity (LD50) are outlined below.
Protocol for Determining Median Effective Dose (ED50) for Cognitive Enhancement
The ED50 is typically determined using animal models of learning and memory. Commonly employed protocols include:
-
Morris Water Maze:
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Animals (typically rats or mice) are placed in the pool and must learn the location of the hidden platform using spatial cues around the room. This is repeated over several days with different starting positions.
-
Drug Administration: The test compound (e.g., Piracetam) is administered orally or via injection at various doses prior to the trials.[1]
-
Measurement: The time taken to find the platform (escape latency) and the path taken are recorded. A shorter escape latency indicates improved learning.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Endpoint: The ED50 is the dose at which 50% of the animals show a statistically significant improvement in performance (e.g., reduced escape latency).[1]
-
-
Passive Avoidance Test:
-
Objective: To evaluate fear-conditioned memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is equipped to deliver a mild foot shock.
-
Procedure:
-
Training: An animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Drug Administration: The test compound (e.g., Aniracetam) is administered before or after the training session.[4][10] To induce amnesia, a substance like scopolamine can be co-administered.[4]
-
Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
-
Endpoint: A longer latency to enter the dark compartment indicates successful memory of the aversive stimulus. The ED50 is the dose that produces this effect in 50% of the animals.
-
Protocol for Determining Median Lethal Dose (LD50)
The LD50 is a measure of acute toxicity and is determined as follows:
-
Objective: To find the single dose of a substance that causes death in 50% of a group of test animals.
-
Procedure (Based on OECD Guideline 425):
-
Animal Selection: Typically, rats or mice of a specific strain and sex are used.[11]
-
Dose Administration: The substance is administered orally via gavage in increasing doses to different groups of animals.
-
Observation Period: Animals are observed for a fixed period, typically 14 days, for signs of toxicity and mortality.[11]
-
Data Analysis: The mortality data is statistically analyzed to determine the dose at which 50% of the animals died.
-
-
Endpoint: The LD50 value is expressed in mg of substance per kg of body weight.[11]
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for TI Determination.
Caption: Racetam Signaling Pathway.
Comparative Discussion
The data, although incomplete for this compound, suggests that nootropics of the racetam class generally possess a wide therapeutic index. Piracetam, the parent compound, exhibits very low toxicity, with an LD50 in mice exceeding 2000 mg/kg.[2] Similarly, high doses of Oxiracetam (up to 3000 mg/kg in rats) and Pramiracetam (up to 600 mg/kg in mice) have been administered in studies without reports of significant acute toxicity, implying a favorable safety profile.[7][8]
The effective doses for cognitive enhancement in animal models are substantially lower, typically in the range of 30-150 mg/kg.[1][5][6] This significant gap between the effective and toxic doses is what underlies the high therapeutic index of this class of compounds.
This compound, as a bicyclic derivative of the core pyrrolidinone structure, shares a common mechanism of action with other racetams. Its activity has been linked to the modulation of NMDA receptors and the release of glutamate.[8] This mechanism, focused on enhancing glutamatergic neurotransmission, is believed to be central to the nootropic effects of the racetam family.[12] Given its structural and mechanistic similarity to other racetams that have demonstrated low toxicity, it is plausible to hypothesize that this compound also possesses a wide therapeutic index. However, this cannot be confirmed without specific preclinical toxicology and efficacy studies.
Conclusion
References
- 1. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIRACETAM (PD001367, GMZVRMREEHBGGF-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxiracetam antagonizes the disruptive effects of scopolamine on memory in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and disposition of 14C-labelled oxiracetam in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. mdpi.com [mdpi.com]
Replicating published findings on Dimiracetam's neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Dimiracetam against other nootropic agents. The information is based on published experimental data, offering a resource for researchers investigating novel neuroprotective strategies.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from preclinical studies on this compound and relevant comparator compounds in models of neuropathic pain and simulated ischemic stroke.
Table 1: Efficacy in a Neuropathic Pain Model (Oxaliplatin-Induced)
| Compound | Dosage | Primary Outcome Measure | Result | Citation |
| This compound | 15 and 50 mg/kg, p.o., twice daily | Paw-withdrawal threshold (g) | Significantly increased paw-withdrawal threshold compared to vehicle. | [1] |
| MP-101 (R:S 3:1 this compound) | 15 and 50 mg/kg, p.o., twice daily | Paw-withdrawal threshold (g) | Showed a significantly improved anti-neuropathic profile compared to racemic this compound. | [1] |
Table 2: In Vitro Efficacy in a Model of Ischemic Injury (Oxygen-Glucose Deprivation)
| Compound | Concentration | Primary Outcome Measure | Result | Citation |
| Piracetam | 500 and 1000 µM | Cell Viability (MTT Assay) & LDH Release | Significantly increased cell viability and decreased LDH release in a dose-dependent manner. | [2] |
| Nimodipine (Positive Control) | 10 µM | Cell Viability (MTT Assay) & LDH Release | Significantly increased cell viability and decreased LDH release. | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Amyloid-Beta (Aβ) Induced Toxicity in SH-SY5Y Cells (Alzheimer's Disease Model)
This protocol is adapted from studies investigating neuroprotection against Aβ-induced toxicity in a human neuroblastoma cell line.[3][4][5]
1. Cell Culture and Differentiation:
- Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
2. Aβ Peptide Preparation:
- Prepare oligomeric Aβ (1-42) by dissolving the peptide in an appropriate solvent (e.g., HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., PBS).
- Incubate the solution at 4°C for 24 hours to allow for oligomer formation.
3. Treatment:
- Plate differentiated SH-SY5Y cells in 96-well plates.
- Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Piracetam) for a specified period (e.g., 2 hours).
- Introduce the prepared Aβ oligomers (e.g., 5 µM) to the cell cultures and incubate for 24-48 hours.
4. Assessment of Neuroprotection:
- Cell Viability: Quantify cell viability using the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Lactate Dehydrogenase (LDH) Release: Measure LDH release into the culture medium as an indicator of cytotoxicity. Use a commercially available LDH assay kit.
- Western Blot Analysis: Analyze the expression of key apoptotic and survival proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and p-CREB).
Protocol 2: MPP+ Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)
This protocol is based on established methods for inducing Parkinson's-like neurotoxicity in vitro.[6][7][8]
1. Cell Culture:
- Culture SH-SY5Y cells as described in Protocol 1. Differentiation is also recommended for a more neuron-like phenotype.
2. Treatment:
- Plate the cells in appropriate culture vessels.
- Pre-treat with the test compounds for a designated time.
- Introduce MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP, at a concentration known to induce significant cell death (e.g., 1-5 mM) and incubate for 24-48 hours.
3. Assessment of Neuroprotection:
- Cell Viability: Use the MTT assay to determine the protective effect of the test compounds against MPP+-induced cell death.
- Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes like JC-1 or Rhodamine 123.
- Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using probes like DCFH-DA.
Protocol 3: Oxygen-Glucose Deprivation (OGD) (Ischemic Stroke Model)
This in vitro model simulates the conditions of ischemic stroke.[2][9][10]
1. Cell Culture:
- Use primary cortical neurons or a neuronal cell line like PC12 or SH-SY5Y.
2. OGD Procedure:
- Replace the normal culture medium with a glucose-free medium.
- Place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant but not complete cell death (e.g., 2-4 hours).
3. Reperfusion and Treatment:
- After the OGD period, return the cells to a normoxic incubator with normal, glucose-containing medium to simulate reperfusion.
- Test compounds can be added before, during, or after the OGD insult to assess their protective effects.
4. Assessment of Neuroprotection:
- Cell Viability and Cytotoxicity: Measure cell viability (MTT) and LDH release at various time points after reperfusion.
- Apoptosis Assays: Use techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide to quantify apoptotic cell death.
- Western Blot Analysis: Examine the expression of proteins involved in ischemic cell death and survival pathways (e.g., HIF-1α, caspases, and CREB).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows relevant to the neuroprotective effects of this compound and related compounds.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between Levetiracetam Use and Survival in Patients with Glioblastoma: A Nationwide Population-Based Study [e-crt.org]
Comparative Study: The Nootropic Agent Piracetam's Influence on Neurite Outgrowth in SH-SY5Y and PC12 Neuronal Cell Lines
A detailed analysis of the differential effects of Piracetam on two common neuronal cell line models, providing insights into its potential mechanisms for neuronal plasticity and regeneration.
This guide presents a comparative analysis of the effects of Piracetam, a well-studied nootropic agent from the racetam class, on two distinct and widely utilized neuronal cell lines: the human-derived SH-SY5Y neuroblastoma cells and the rat-derived PC12 pheochromocytoma cells. Due to the limited availability of direct comparative studies on Dimiracetam in these specific cell lines, this report uses Piracetam as a representative compound to explore the nuanced cellular responses to nootropic treatment. The findings are supported by quantitative data from published research, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Analysis of Piracetam's Effect on Neurite Outgrowth
The impact of Piracetam on promoting neurite outgrowth, a crucial process in neuronal development and repair, was evaluated in both SH-SY5Y and PC12 cell lines. The following tables summarize the quantitative findings from relevant studies, showcasing the differential responses of these two cell lines to Piracetam treatment.
| Cell Line | Treatment | Concentration | Observation | Percentage Increase in Neurite Length (Mean ± SEM) | Reference |
| SH-SY5Y | Piracetam | 1 mM | Increased neurite length in wild-type cells. | 15 ± 3% | [1] |
| PC12 | Piracetam | 1 mM | Significantly longer neurites under normal and oxidative stress conditions. | 25 ± 5% | [2] |
Table 1: Comparative Effect of Piracetam on Neurite Length in SH-SY5Y and PC12 Cells.
| Cell Line | Treatment Condition | Key Finding | Reference |
| SH-SY5Y | Normal Conditions | Piracetam shows a modest, yet significant, improvement in neurite outgrowth in wild-type SH-SY5Y cells. | [1] |
| PC12 | Normal and Oxidative Stress | Piracetam not only promotes neurite outgrowth under basal conditions but also demonstrates a protective effect by mitigating neurite shortening induced by oxidative stress.[2] | [2][3] |
Table 2: Summary of Piracetam's Neuroplastic Effects on SH-SY5Y and PC12 Cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this comparative study.
Neurite Outgrowth Assay in SH-SY5Y and PC12 Cells
This protocol outlines the general steps for assessing the effect of a test compound, such as Piracetam, on neurite outgrowth.
1. Cell Culture and Differentiation:
-
SH-SY5Y Cells: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin. To induce differentiation, reduce the serum concentration to 1% and add 10 µM Retinoic Acid (RA) for 5-7 days.
-
PC12 Cells: Culture PC12 cells in DMEM supplemented with 10% heat-inactivated horse serum, 5% FBS, and 1% Penicillin-Streptomycin.[4] Induce differentiation by treating the cells with 50-100 ng/mL Nerve Growth Factor (NGF) in a low-serum medium (1% horse serum) for 3-5 days.[4][5]
2. Compound Treatment:
-
Following differentiation, treat the cells with the desired concentrations of Piracetam (e.g., 1 mM) or vehicle control (culture medium) for a specified duration (e.g., 72 hours).[1][2]
3. Fixation and Staining:
-
After the treatment period, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with a neuronal marker, such as β-III tubulin, to visualize the neurites. Use a fluorescently labeled secondary antibody for detection. The cell nuclei can be counterstained with DAPI.
4. Imaging and Analysis:
-
Capture images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using automated image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content screening software). The total neurite length per neuron or the average length of the longest neurite are common parameters to measure.
Visualizing the Cellular Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways influenced by racetam nootropics.
Caption: Experimental workflow for comparing the effects of Piracetam on SH-SY5Y and PC12 neurite outgrowth.
Caption: Proposed signaling pathways modulated by Piracetam to promote neurite outgrowth and synaptic plasticity.
Discussion
The comparative data indicates that while Piracetam promotes neurite outgrowth in both SH-SY5Y and PC12 cell lines, the magnitude of this effect and the response under stress conditions may differ. PC12 cells appear to exhibit a more robust positive response to Piracetam, both in terms of the extent of neurite elongation and in the context of neuroprotection against oxidative stress.[2] The human-derived SH-SY5Y cells also respond positively, although to a lesser extent under the studied conditions.[1]
These differences may be attributed to the distinct origins and molecular characteristics of the two cell lines. PC12 cells are derived from a rat pheochromocytoma and are a well-established model for studying neuronal differentiation and neurotrophin signaling.[5][6] SH-SY5Y cells, being of human neuroblastoma origin, may possess different receptor expression profiles and intracellular signaling dynamics.[7][8][9]
The proposed mechanism of action for Piracetam involves the modulation of AMPA and NMDA glutamate receptors, which can lead to increased intracellular calcium levels and the activation of downstream signaling cascades such as the MAPK/ERK pathway. This, in turn, can promote the expression of genes involved in neuronal growth and plasticity. Furthermore, racetams are known to enhance cell membrane fluidity, which may facilitate receptor mobility and signaling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Change in Anticancer Drug Sensitivity During Neuronal Differentiation of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 6. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for Dimiracetam
Disclaimer: No specific Safety Data Sheet (SDS) for Dimiracetam was identified. The following guidance is based on safety data for structurally similar racetam compounds, including Piracetam and Pramiracetam, and general best practices for handling chemical compounds in a laboratory setting. Researchers should always perform a thorough risk assessment before handling any new compound.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Based on data from related racetam compounds, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Potential Hazards:
-
May be harmful if swallowed.[1]
-
May cause skin, eye, and respiratory tract irritation.[2]
-
Long-term effects are not well-documented.
A thorough risk assessment should be conducted before any handling of this compound to establish specific safety protocols for the planned experimental procedures.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. The level of PPE should be adjusted based on the specific experimental conditions and risk assessment.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and preparing solutions | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Standard lab coat | Recommended, especially if dust is generated. Use a NIOSH-approved respirator (e.g., N95) in a well-ventilated area or a fume hood.[3] |
| Handling solutions | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Chemical-resistant gloves (double-gloving recommended) | Chemical splash goggles | Chemical-resistant lab coat or apron | Required. Use a NIOSH-approved respirator with appropriate cartridges.[3] |
Operational and Handling Procedures
Engineering Controls:
-
Always handle solid this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when weighing or manipulating the powder, to minimize inhalation exposure.
-
Use a balance with a draft shield to prevent the dispersal of powder.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.
-
Weighing: Carefully weigh the required amount of this compound in a fume hood. Use anti-static weigh paper or a container to prevent spillage.
-
Solubilization: Add the solvent to the solid this compound slowly to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
